3-(4-Chloro-3-fluorophenyl)propionic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXMVKNNJGWZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405493 | |
| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881189-65-7 | |
| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chloro-3-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid
CAS Number: 881189-65-7
This technical guide provides a comprehensive overview of 3-(4-Chloro-3-fluorophenyl)propionic acid, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, analytical characterization, and applications.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 881189-65-7 | [2] |
| Molecular Formula | C₉H₈ClFO₂ | [2] |
| Molecular Weight | 202.61 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 76.0-86.0 °C | |
| Purity | ≥96% | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and acetone. | |
| InChI Key | GDXMVKNNJGWZFN-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CCC(=O)O |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the malonic ester synthesis, a versatile method for preparing carboxylic acids.
General Synthesis Pathway: Malonic Ester Synthesis
A plausible synthetic route starting from a substituted benzyl halide and a malonic ester is outlined below. This method provides a high degree of control and generally results in good yields.[3]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative experimental protocol based on the general principles of malonic ester synthesis.[3]
Step 1: Alkylation of Malonic Ester
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol or tetrahydrofuran).
-
Add a strong base, such as sodium ethoxide, portion-wise at room temperature to generate the enolate.
-
To the resulting solution, add 4-chloro-3-fluorobenzyl halide (e.g., bromide or chloride) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude substituted malonic ester, add an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.
-
If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and fluoro substituents. The two methylene groups of the propionic acid chain will appear as triplets, and the carboxylic acid proton will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group. The carbon-fluorine coupling will be observable for the aromatic carbons near the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.
-
C-Cl and C-F stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.
Pharmaceutical Applications
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. It has been identified as a key intermediate in the development of compounds targeting a range of diseases. For instance, branched 3-phenylpropionic acid derivatives are explored for their potential therapeutic uses.[4]
Agrochemical Applications
This compound and its derivatives can also be utilized in the synthesis of novel herbicides and pesticides. The halogenated phenyl ring is a common feature in many active agrochemical ingredients, contributing to their biological activity and environmental persistence.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structural features provide a foundation for the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications to support the work of researchers and developers in the chemical and life sciences.
References
- 1. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 4. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4-Chloro-3-fluorophenyl)propionic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Characterization
3-(4-Chloro-3-fluorophenyl)propionic acid (CAS 881189-65-7) is a substituted phenylpropionic acid derivative, a structural motif of interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its fundamental physical properties is not merely an academic exercise; it is a prerequisite for robust formulation development, predictable biopharmaceutical performance, and scalable manufacturing.
This guide provides a comprehensive framework for the physicochemical characterization of this compound. While some basic properties are reported in supplier catalogs, significant data gaps exist in the public domain regarding critical parameters like pKa, aqueous solubility, and definitive spectral signatures. This document moves beyond catalog data to provide both known values and, more importantly, detailed, field-proven experimental protocols for determining the essential, yet unreported, physical properties. The causality behind experimental choices is explained to empower researchers to generate reliable, reproducible data crucial for regulatory filings and successful drug development.
Part 1: Identity and Tabulated Properties
The foundational step in any characterization is confirming the identity and basic properties of the material. The data available from commercial suppliers provides a starting point, but the observed variability, particularly in melting point, immediately signals the need for deeper investigation.
| Property | Value / Observation | Source(s) |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [1] |
| CAS Number | 881189-65-7 | [1][2] |
| Molecular Formula | C₉H₈ClFO₂ | [1][2] |
| Molecular Weight | 202.61 g/mol | [2] |
| Appearance | White to off-white crystals or crystalline powder | [1] |
| Melting Point | 76.0 - 86.0 °C / 80 - 84 °C | [1][2] |
| Purity (Assay) | ≥95.0% (Silylated GC); ≥95.0 to ≤105.0% (Aqueous Titration) | [1] |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Note: The wide melting point range is a critical observation. It strongly suggests the potential for impurities or, more significantly, the existence of multiple crystalline forms (polymorphism), which can have profound implications for the drug's stability and bioavailability.
Part 2: The Rationale for In-Depth Profiling
In drug development, we are not just identifying a molecule; we are characterizing a material. The physical form of that material dictates its behavior. Key properties that must be empirically determined include:
-
Acid Dissociation Constant (pKa): As a carboxylic acid, the pKa governs the molecule's state of ionization at different pH values. This directly impacts its solubility in the gastrointestinal tract, its ability to permeate biological membranes, and its interactions with excipients.
-
Aqueous Solubility: This is a cornerstone of biopharmaceutics. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs. Determining the pH-dependent solubility profile is essential.
-
Solid-State Form (Polymorphism): Different crystalline arrangements (polymorphs) of the same molecule can have different melting points, solubilities, and stability profiles. Identifying and controlling the crystalline form is a regulatory requirement and is critical for ensuring consistent product performance.[3][4]
-
Spectroscopic Fingerprint: A complete set of spectral data (NMR, FT-IR, MS) provides an unambiguous structural confirmation and serves as a reference standard for quality control throughout the development lifecycle.
Part 3: Recommended Experimental Protocols
The following protocols are presented as self-validating systems, incorporating best practices and referencing established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point and Polymorph Assessment by Thermal Analysis
The observed melting range necessitates a more precise technique than simple capillary methods. Differential Scanning Calorimetry (DSC) is the industry standard, providing both an accurate melting point and insights into potential polymorphism.[5][6]
Workflow for DSC and Polymorphism Screening
Caption: Workflow for Melting Point and Polymorph Investigation.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a Tzero aluminum pan. Gently tap to ensure an even, thin layer of material at the bottom.
-
Sealing: Hermetically seal the pan using a sample press. This prevents any mass loss during heating. Place an identical, empty sealed pan on the reference sensor.
-
Method Parameters:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to a temperature sufficiently above the melt (e.g., 120°C).
-
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm.[5] The sharpness of the peak provides an indication of purity. Broad peaks or multiple thermal events before the final melt are indicative of impurities or polymorphism and warrant further investigation using X-Ray Powder Diffraction (XRPD).[7][8]
Determination of pKa by Potentiometric Titration
This protocol follows the principles outlined in OECD Guideline 112 for determining dissociation constants.[9][10] Potentiometric titration is a highly accurate method for substances with sufficient solubility.[11]
Detailed Protocol: Potentiometric Titration
-
System Preparation:
-
Sample Preparation:
-
Accurately prepare a ~1 mM solution of the compound. Since aqueous solubility is unknown, a co-solvent system (e.g., Methanol/Water) may be required. Expertise Insight: The use of a co-solvent will yield an apparent pKa (pKaapp). A Yasuda-Shedlovsky extrapolation, involving titrations at several co-solvent concentrations, is required to determine the true aqueous pKa.
-
Transfer a known volume (e.g., 20 mL) of the sample solution to a jacketed titration vessel maintained at 25°C.
-
Add KCl solution to achieve a final concentration of 0.15 M.
-
-
Titration Procedure:
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[1]
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
If necessary, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[12]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The pKa is the pH value at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
-
Perform the titration in triplicate to ensure reproducibility.[1]
-
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 "Water Solubility" and is suitable for compounds with expected solubilities greater than 0.01 g/L.[13][14]
Workflow for Shake-Flask Solubility Measurement
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) to mimic physiological conditions.
-
Develop and validate a quantitative analytical method, typically reverse-phase HPLC with UV detection, including a calibration curve with at least five standards.
-
-
Equilibration:
-
Add an excess amount of the solid compound to several glass vials for each pH buffer. An excess is confirmed if solid material remains visible at the end of the experiment.
-
Place the sealed vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at temperature for the solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed.
-
Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet.
-
Immediately dilute the sample with mobile phase into a pre-calibrated volumetric flask.
-
Analyze the concentration of the diluted sample using the validated HPLC-UV method.
-
-
Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be taken at two different time points (e.g., 24h and 48h). The calculated solubility values should agree within an acceptable margin (e.g., ±15%).
Spectroscopic Structural Confirmation
3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure quantitative integration of signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will likely require a larger sample amount (50-100 mg) and a longer acquisition time.
-
Expected Signals:
-
¹H NMR: Expect signals for the aromatic protons (three distinct environments) and the two aliphatic methylene groups (-CH₂-CH₂-). The carboxylic acid proton may be a broad singlet or may exchange with residual water in the solvent.
-
¹³C NMR: Expect nine distinct carbon signals: one carbonyl, six aromatic (two of which will show C-F coupling), and two aliphatic carbons.
-
3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Gently grind 1-2 mg of the sample to a fine powder in an agate mortar. Add ~150-200 mg of dry, spectroscopy-grade KBr powder.[16] Mix gently but thoroughly to ensure uniform dispersion.
-
Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (e.g., 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent disc.[17]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum (typically 4000-400 cm⁻¹).
-
Expected Key Peaks:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.
-
~1100 cm⁻¹: C-F stretching vibration.
-
Below 800 cm⁻¹: C-Cl stretching vibration.
-
3.4.3 Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules and provides a reproducible fragmentation pattern for library matching.[18]
-
Analysis: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight (202.61 g/mol ), which will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH) and cleavage along the propyl chain, which can provide further structural confirmation.
Conclusion
The comprehensive physical characterization of this compound is a critical activity for any research or development program. The variability in its reported melting point underscores the necessity of moving beyond supplier data and employing rigorous, standardized analytical techniques. By systematically applying the DSC, XRPD, potentiometric titration, shake-flask solubility, and spectroscopic protocols detailed in this guide, researchers can build a complete and reliable physicochemical profile. This data package is fundamental to understanding the compound's behavior, mitigating development risks, and ensuring the creation of a consistent, stable, and effective final product.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. particle.dk [particle.dk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. quercus.be [quercus.be]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. chem.libretexts.org [chem.libretexts.org]
3-(4-Chloro-3-fluorophenyl)propionic acid molecular weight
An In-Depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the synthesis of complex organic molecules. As a derivative of arylpropionic acid, it belongs to a class of compounds with a rich history in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its unique substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—provides medicinal chemists with specific steric and electronic properties to modulate biological activity and pharmacokinetic profiles. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.
Chapter 1: Physicochemical Properties and Specifications
The identity and purity of a chemical reagent are paramount for reproducible and reliable research. This compound is a white crystalline powder or solid at room temperature.[2][3] Its core structure consists of a benzene ring substituted with both a chloro and a fluoro group, attached to a propionic acid tail. This combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group imparts amphiphilic character to the molecule.
The molecular weight and other key identifiers are crucial for stoichiometric calculations in synthesis and for identification in analytical procedures. The fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 202.61 g/mol | [2][4] |
| Molecular Formula | C₉H₈ClFO₂ | [2][3][5][6] |
| CAS Number | 881189-65-7 | [2][3][5][7] |
| Appearance | White crystals or powder | [2][3] |
| Melting Point | 76.0 - 86.0 °C | [3] |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [3] |
Chapter 2: Synthesis and Mechanism
The synthesis of this compound is typically achieved through multi-step organic reactions. A common and reliable strategy is the malonic ester synthesis, which allows for the construction of the propionic acid side chain onto the aromatic ring. This method provides good yields and control over the final structure.
The causality of this synthetic pathway is rooted in fundamental organic chemistry principles. First, a substituted benzyl halide is used as the electrophile. This is coupled with a nucleophile generated from a malonic ester. The methylene protons of diethyl malonate are acidic and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the benzyl halide in a classic SN2 reaction to form a C-C bond. The resulting diester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final propionic acid derivative.
Caption: General workflow for the malonic ester synthesis of the title compound.
Experimental Protocol: Synthesis via Malonic Ester Pathway
This protocol is a representative procedure based on established methods for similar compounds.[8]
-
Step 1: Formation of the Malonate Enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol. To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Step 2: Alkylation: Add 4-chloro-3-fluorobenzyl chloride (1.0 eq.) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-chloro-3-fluorophenyl)methyl)malonate.
-
Step 4: Hydrolysis and Decarboxylation: To the crude intermediate, add an aqueous solution of hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-6 hours until the hydrolysis and subsequent decarboxylation are complete (monitor by TLC or CO₂ evolution).
-
Step 5: Final Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Chapter 3: Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the carbon-hydrogen framework. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents) and the aliphatic protons of the propionic acid chain (typically two triplets). The ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, providing strong evidence for its presence.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include a broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong peak around 1700 cm⁻¹ for the C=O carbonyl stretch.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 7.0-7.4 ppm), Aliphatic -CH₂- protons (two triplets, approx. 2.6-3.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm) |
| Mass Spec (EI) | Molecular ion peak (m/z) at ~202/204 (approx. 3:1 ratio) |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (O-H stretch, broad) |
Chromatographic Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol is a general method that serves as a starting point and should be optimized for specific equipment.[9][10]
-
System Preparation:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or gradient. A starting point could be 50:50 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 225 nm.
-
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL of the sample solution into the HPLC system.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Chapter 4: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building more complex molecules.[2] Its value lies in the strategic placement of its functional groups.
-
Scaffold for Bioactive Molecules: The arylpropionic acid motif is a well-known pharmacophore found in many NSAIDs like Ibuprofen and Naproxen.[1] This compound serves as a starting point for synthesizing novel analogues where the chloro and fluoro substituents can be used to fine-tune activity, selectivity (e.g., for COX-2 over COX-1), and metabolic stability.[1]
-
Pharmaceutical and Agrochemical Intermediate: It is employed in the synthesis of compounds targeting inflammatory and metabolic disorders.[2] In the agrochemical sector, derivatives are developed for use as herbicides and pesticides.[2][11]
-
Probing Structure-Activity Relationships (SAR): The defined positions of the halogen atoms allow researchers to systematically study how substitutions on the phenyl ring affect a molecule's interaction with biological targets like enzymes or receptors. Recent research has explored derivatives of similar structures for their potential as anticancer agents.[12][13]
Caption: Role as a versatile building block in different scientific fields.
Chapter 5: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) is the primary source for risk assessment.[14][15][16]
Hazard Identification
Based on available data, this compound is considered hazardous. Key GHS classifications include:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific target organ toxicity | May cause respiratory irritation |
Source: Consolidated from representative Safety Data Sheets.[14]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[14][17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[17]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat. Ensure exposed skin is covered.
-
-
Handling Practices: Avoid breathing dust.[14] Avoid contact with skin, eyes, and clothing.[17] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][16]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or physician.[14][17]
-
Storage
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] Keep it segregated from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity whose utility extends across multiple domains of chemical science. Its defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable tool for researchers. For professionals in drug discovery and agrochemical development, it represents a versatile scaffold, offering a unique combination of halogens that can be leveraged to design next-generation bioactive molecules. Proper understanding and implementation of the handling and safety protocols are essential to harnessing its potential responsibly.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound [myskinrecipes.com]
- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound [chemicalbook.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 7. This compound | CAS 881189-65-7 | Sun-shinechem [sun-shinechem.com]
- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. download.basf.com [download.basf.com]
3-(4-Chloro-3-fluorophenyl)propionic acid structure
An In-Depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid: Structure, Properties, Synthesis, and Application
Abstract
This compound is a halogenated aromatic carboxylic acid that serves as a critical intermediate and building block in the synthesis of complex organic molecules. Its unique substitution pattern—a chloro and a fluoro group on the phenyl ring—offers distinct electronic and steric properties that are leveraged in the development of new chemical entities within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates in their discovery and development pipelines.
Core Chemical Identity and Physicochemical Profile
The utility of a chemical intermediate is fundamentally defined by its structure and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements, which are crucial for its successful application in multi-step syntheses.
Nomenclature and Chemical Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [1] |
| CAS Number | 881189-65-7 | [1][2][3][4] |
| Molecular Formula | C₉H₈ClFO₂ | [1][2][3][4] |
| Molecular Weight | 202.61 g/mol | [2][4][5] |
| InChI Key | GDXMVKNNJGWZFN-UHFFFAOYSA-N | [1][4] |
| SMILES | OC(=O)CCC1=CC(F)=C(Cl)C=C1 | [1] |
Structural Elucidation
The structure consists of a propane carboxylic acid chain attached to a 3-fluoro-4-chlorobenzene ring at position 1. The presence of two different halogens ortho and meta to the propyl chain provides a unique electronic environment that can be exploited for further functionalization. The fluorine atom acts as a weak ortho-para director and deactivator, while the chlorine atom is also an ortho-para director and deactivator. Their combined effects influence the reactivity of the aromatic ring in subsequent synthetic steps.
Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Notes | Source |
| Appearance | White powder or crystalline solid | Typical for small organic acids. | [1][2] |
| Melting Point | 80-84 °C | A relatively sharp melting range indicates good purity. | [2] |
| Solubility | Soluble in DMSO | Expected to be soluble in other polar organic solvents like methanol and ethyl acetate. | [4] |
| Storage | Room temperature, dry conditions | The compound is stable under standard laboratory conditions. | [2][4] |
Synthesis and Purification Strategy
The synthesis of this compound is not trivially documented in publicly available literature, but a robust and logical pathway can be designed based on established organic chemistry principles, such as the malonic ester synthesis. This approach provides a reliable method for forming the required carbon-carbon bond.
Conceptual Synthetic Workflow
The overall strategy involves a two-step process starting from a commercially available substituted benzyl halide. This workflow is chosen for its high efficiency and adaptability.
Caption: Malonic ester synthesis pathway for the target acid.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. The success of each step is confirmed by analytical checks before proceeding to the next, ensuring high final purity and yield.
Objective: To synthesize this compound from 1-chloro-4-(chloromethyl)-2-fluorobenzene.
Step 1: Alkylation of Diethyl Malonate
-
Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve sodium ethoxide (NaOEt) (1.1 equivalents) in 200 mL of absolute ethanol under a nitrogen atmosphere.
-
Addition: To the stirred solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add a solution of 1-chloro-4-(chloromethyl)-2-fluorobenzene (1.0 equivalent) in 50 mL of ethanol dropwise.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude malonate intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Setup: Transfer the crude intermediate from Step 1 to a 500 mL round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add 200 mL of 6M hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The reaction is complete when CO₂ evolution ceases.
-
Isolation: Cool the mixture in an ice bath. The product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound as a white solid.
-
Validation: Dry the final product under vacuum, record the final mass and yield, and confirm its identity and purity using the analytical methods described in the next section.
Analytical Characterization Workflow
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This ensures the material meets the stringent quality standards for use in pharmaceutical or agrochemical research.
Standard Analytical Workflow
The following diagram outlines the logical flow for the comprehensive analysis of the final compound.
Caption: Logical workflow for analytical characterization.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons (three distinct multiplets in the 7.0-7.5 ppm region), and two triplets corresponding to the two methylene groups of the propionic acid chain (around 2.6-3.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 202, along with a characteristic M+2 peak at m/z 204 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).
Protocol: HPLC Purity Assessment
Objective: To determine the purity of the synthesized this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Acceptance Criteria: Purity should be ≥95% as determined by the area percentage of the main peak.
Applications in Research and Development
The true value of this compound lies in its role as a versatile starting material for more complex molecules.
-
Pharmaceutical Intermediate: This compound is a valuable building block for creating drug candidates.[2] The carboxylic acid handle can be readily converted into amides, esters, or other functional groups, allowing for its incorporation into larger scaffolds targeting diseases such as inflammatory and metabolic disorders.[2] The chloro-fluoro substitution pattern can enhance metabolic stability or improve binding affinity to biological targets.
-
Agrochemical Synthesis: In the agrochemical industry, it is used to develop new herbicides and pesticides.[2] The specific halogenation pattern can be key to the biological activity and environmental persistence of the final active ingredient.
-
Research and Development: It serves as a tool compound for exploring structure-activity relationships (SAR) in medicinal chemistry.[2] By systematically modifying the propionic acid chain or the aromatic ring, chemists can probe the requirements for biological activity in novel therapeutic agents.[2]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
General Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Stability: The compound is stable under recommended storage conditions.
References
A Technical Guide to 3-(4-Chloro-3-fluorophenyl)propanoic Acid: Properties, Synthesis, and Applications
Executive Summary: 3-(4-Chloro-3-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a crucial and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific physicochemical properties that are highly desirable in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its chemical properties, outlines established synthetic strategies, details its applications as a key intermediate, and proposes standard analytical methodologies for its characterization and quality control.
Introduction
3-(4-Chloro-3-fluorophenyl)propanoic acid, also known by its IUPAC name 3-(4-chloro-3-fluorophenyl)propanoic acid, belongs to the class of phenylpropanoic acids. These structures are prevalent in a wide range of biologically active compounds. The introduction of halogen atoms, specifically chlorine and fluorine, onto the aromatic ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound is not typically an end-product but rather a high-value intermediate used in the construction of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility lies in its bifunctional nature: a carboxylic acid handle for amide bond formation or other derivatization, and a uniquely substituted phenyl ring for fragment-based drug design and lead optimization.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its application in synthesis and formulation.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | N/A |
| CAS Number | 881189-65-7 | [2] |
| Molecular Formula | C₉H₈ClFO₂ | [2] |
| Molecular Weight | 202.61 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)Cl | [3] |
| InChI | InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | [3] |
| InChIKey | GDXMVKNNJGWZFN-UHFFFAOYSA-N | [3] |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, properties can be predicted or inferred from closely related analogs.
| Property | Predicted/Estimated Value | Remarks |
| Appearance | White to off-white powder/solid | Based on typical appearance of similar phenylpropanoic acids.[1] |
| Melting Point | Not available. | Analog 3-(4-chlorophenyl)propionic acid melts at 127-131 °C. The fluoro-substituent may alter this value. |
| XLogP3 (Lipophilicity) | 2.4 | This value, predicted for the target molecule, indicates moderate lipophilicity, suitable for drug candidates.[3] |
| pKa (Acidity) | ~4.5 | Estimated based on the pKa of propanoic acid and the electron-withdrawing effects of the halogenated phenyl group.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility for aromatic carboxylic acids. |
Spectroscopic Profile
The structural features of 3-(4-Chloro-3-fluorophenyl)propanoic acid give rise to a predictable spectroscopic signature:
-
¹H NMR: Expect signals for the aromatic protons (three distinct multiplets/doublets of doublets), with coupling patterns influenced by both Cl and F atoms. Two triplet signals corresponding to the two methylene groups (-CH₂CH₂-) of the propanoic acid chain will be present. A broad singlet for the carboxylic acid proton (-COOH) will also be observed, typically downfield.
-
¹³C NMR: Nine distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170-180 ppm). Aromatic carbons will show complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and multiplicity determined by coupling to adjacent aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 202.6. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M+) would be a key diagnostic feature.
Synthesis and Manufacturing
The synthesis of 3-(4-Chloro-3-fluorophenyl)propanoic acid can be achieved through several established organic chemistry routes. A common and reliable approach is the malonic ester synthesis, which builds the propanoic acid side chain onto the pre-functionalized aromatic ring.
Retrosynthetic Analysis
A logical retrosynthetic pathway breaks the target molecule down into simpler, commercially available starting materials. The key disconnection is at the C-C bond between the aromatic ring and the side chain.
Caption: Retrosynthesis of the target acid via malonic ester pathway.
Key Synthetic Route: Malonic Ester Synthesis
This method offers high yields and good control. It involves the alkylation of diethyl malonate with a suitable 4-chloro-3-fluorobenzyl halide, followed by hydrolysis and decarboxylation.[5]
Detailed Experimental Protocol (Representative)
Causality: This protocol is designed for robust C-C bond formation and subsequent clean conversion to the final acid. The choice of sodium ethoxide as a base is ideal for deprotonating diethyl malonate in ethanol. The final saponification and acidic decarboxylation is a classic, high-yielding transformation.
Step 1: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere, add diethyl malonate (1.1 equivalents) dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of 4-chloro-3-fluorobenzyl bromide (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude malonate ester from Step 1 in an ethanol/water mixture.
-
Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and carefully acidify to pH 1-2 with concentrated hydrochloric acid. This protonates the carboxylates and induces decarboxylation, which may be promoted by gentle heating.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification to yield pure 3-(4-Chloro-3-fluorophenyl)propanoic acid.
Applications in Research and Development
The true value of this compound lies in its role as an intermediate.
Medicinal Chemistry Building Block
The structural motifs of 3-(4-Chloro-3-fluorophenyl)propanoic acid are highly relevant in drug design:
-
Fragment-Based Design: It serves as a valuable molecular fragment for screening against biological targets.
-
Scaffold for Lead Optimization: The propanoic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxylic acid can be converted to an amide, ester, or other functional group to modulate activity and pharmacokinetic properties.[6]
-
Halogen Substitution: The 4-chloro and 3-fluoro substituents are critical. Fluorine can improve metabolic stability and binding affinity, while the chlorine atom provides another point for modification or can enhance potency through specific hydrophobic or halogen-bonding interactions.
Potential Therapeutic and Agrochemical Targets
Derivatives of this acid are explored for various applications:
-
Pharmaceuticals: It is a building block for drugs targeting inflammatory and metabolic disorders.[1]
-
Agrochemicals: It is used in the synthesis of advanced herbicides and pesticides, where the halogenated phenyl group is often key to the compound's activity.[1]
Proposed Analytical Methodologies
To ensure purity and consistency, robust analytical methods are required.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for purity assessment and quantification.
Caption: A typical reversed-phase HPLC workflow for analysis.
-
Column: A reversed-phase C18 column is suitable for retaining this moderately nonpolar compound.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (or methanol) and acidified water (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) would provide good peak shape and resolution.[7][8]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~220 nm or ~265 nm) would offer high sensitivity.[9]
Predicted Metabolism and Safety
Safety and Handling
As a solid organic acid, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
Metabolic Considerations (Predicted)
While specific metabolic data is unavailable, likely pathways can be predicted based on its structure:
-
Beta-Oxidation: The propanoic acid side chain may undergo a process analogous to fatty acid beta-oxidation, leading to side-chain shortening and ultimately forming a benzoic acid derivative. Studies on similar compounds like 3-phenylpropionic acid show degradation via this route.[10][11]
-
Aromatic Hydroxylation: Phase I metabolism could involve hydroxylation of the aromatic ring, directed by the existing chloro and fluoro substituents.
-
Conjugation: The carboxylic acid group is a prime site for Phase II metabolism, specifically glucuronidation, to form a more water-soluble acyl-glucuronide for excretion.[12] Bacterial metabolism in the gut may also contribute to its breakdown.[13][14]
Conclusion
3-(4-Chloro-3-fluorophenyl)propanoic acid is a strategically important chemical intermediate whose value is defined by its versatile structure. The combination of a reactive carboxylic acid handle and a specifically halogenated aromatic ring makes it a sought-after building block in the rational design of new pharmaceuticals and agrochemicals. Its synthesis is achievable through robust and scalable chemical methods, and its purity can be reliably controlled using standard analytical techniques like HPLC. Further research utilizing this scaffold is likely to yield novel compounds with significant biological activity.
References
- 1. 3-(4-Chloro-3-fluorophenyl)propionic acid [myskinrecipes.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. PubChemLite - 3-(4-chloro-3-fluorophenyl)propanoic acid (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of β-phenylpropionic acid by an Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 3-(4-Chloro-3-fluorophenyl)propionic acid
An In-depth Technical Guide to the Synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid
This compound is a key building block in the synthesis of a variety of high-value compounds. Its substituted phenylpropanoic acid structure is a common motif in pharmacologically active molecules and advanced agrochemicals.[1][2][3] The precise arrangement of the chloro and fluoro substituents on the aromatic ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate for drug discovery and development.[4]
This guide provides an in-depth exploration of the primary synthetic pathways to this versatile molecule. It is designed for researchers, process chemists, and drug development professionals who require not only a step-by-step protocol but also a deep understanding of the chemical principles and strategic decisions that underpin each route. We will dissect three core methodologies: the classic Malonic Ester Synthesis, the robust Hydrogenation of a Cinnamic Acid precursor, and the modern Palladium-Catalyzed Heck Reaction. Each pathway will be evaluated for its efficiency, scalability, and practical applicability in both research and industrial settings.
Pathway 1: The Malonic Ester Synthesis Route
The Malonic Ester Synthesis is a venerable and highly reliable method for the preparation of carboxylic acids.[5][6] The strategy involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable alkyl halide, followed by hydrolysis and thermal decarboxylation to yield the desired product.[7][8] The power of this method lies in the high acidity of the α-hydrogens of the malonic ester (pKa ≈ 13), which allows for easy deprotonation with a moderately strong base to form a nucleophilic enolate.[5][9]
This pathway is particularly advantageous due to its straightforward nature and the commercial availability of the starting materials. The key transformation is the formation of a new carbon-carbon bond between the benzylic carbon of the starting material and the α-carbon of the malonic ester.[10]
Visualizing the Malonic Ester Synthesis Workflow
Caption: Workflow for the Malonic Ester Synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere to ensure anhydrous conditions.
-
Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ or a commercial solution is used. To a solution of absolute ethanol, add sodium metal portion-wise under stirring until fully dissolved. The amount should be stoichiometric to the diethyl malonate (1.0 eq).
-
Enolate Formation: Add diethyl malonate (1.05 eq) dropwise to the sodium ethoxide solution at room temperature. The slight excess of malonate helps to minimize dialkylation.[9] The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve 4-chloro-3-fluorobenzyl chloride (1.0 eq) in absolute ethanol and add it dropwise to the enolate solution. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux (approx. 78°C) for 3-4 hours to drive the SN2 reaction to completion.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Saponification (Hydrolysis)
-
Base Hydrolysis: After cooling the reaction mixture to room temperature, a solution of sodium hydroxide (NaOH) in water (2.5-3.0 eq) is added.
-
Reflux: The mixture is heated to reflux for 2-3 hours to ensure complete hydrolysis of both ester groups to the corresponding sodium carboxylate salt.
-
Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-polar impurities.
Step 3: Decarboxylation
-
Acidification: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of 1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate groups, forming the unstable (4-chloro-3-fluorobenzyl)malonic acid, which may precipitate.
-
Extraction: The acidic solution is extracted several times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.
-
Decarboxylation: The solvent is removed in vacuo to yield the crude malonic acid derivative. This intermediate is then heated to 170-175°C.[11] Vigorous evolution of CO₂ will be observed. The heating is continued for 1-2 hours until gas evolution ceases.
-
Purification: The resulting crude this compound is cooled and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[11]
| Parameter | Condition/Reagent | Rationale |
| Starting Materials | 4-Chloro-3-fluorobenzyl chloride, Diethyl malonate | Commercially available and reactive precursors. |
| Base (Alkylation) | Sodium Ethoxide (NaOEt) | Sufficiently strong to deprotonate diethyl malonate completely.[5] |
| Solvent (Alkylation) | Absolute Ethanol | Common solvent for NaOEt reactions; prevents transesterification.[6] |
| Hydrolysis Agent | Sodium Hydroxide (NaOH) | Effective for saponification of the diester. |
| Decarboxylation | Heat (170-175°C) | Thermal decarboxylation of the β-keto acid intermediate is efficient.[5][11] |
| Typical Yield | 80-90% (overall) | High-yielding and reliable classical synthesis.[10] |
Pathway 2: Hydrogenation of a Cinnamic Acid Precursor
This pathway is a robust, two-stage approach that first constructs an unsaturated precursor, 3-(4-chloro-3-fluorophenyl)cinnamic acid, which is then reduced to the target saturated propionic acid. The key advantage here is the high selectivity of catalytic hydrogenation, which specifically reduces the carbon-carbon double bond while leaving the carboxylic acid and aromatic ring intact under controlled conditions.[12]
The initial synthesis of the cinnamic acid derivative is typically achieved via a condensation reaction, such as the Knoevenagel or Perkin reaction, starting from 4-chloro-3-fluorobenzaldehyde. The subsequent hydrogenation is a well-established and highly efficient industrial process.[13][14]
Visualizing the Cinnamic Acid Hydrogenation Workflow
Caption: Workflow for the Cinnamic Acid Hydrogenation pathway.
Detailed Experimental Protocol
Step A: Synthesis of 3-(4-Chloro-3-fluorophenyl)cinnamic acid
-
Reactant Mixture: In a round-bottom flask, combine 4-chloro-3-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a suitable solvent such as pyridine, which also acts as the base. A catalytic amount of piperidine can be added to accelerate the reaction.
-
Reaction: The mixture is heated, typically to around 80-100°C, for several hours. The reaction involves a Knoevenagel condensation followed by in-situ decarboxylation.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into a mixture of ice and concentrated HCl. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or acetic acid yields the pure cinnamic acid derivative.
Step B: Catalytic Hydrogenation
-
System Setup: A Parr hydrogenator or a similar high-pressure reactor is charged with 3-(4-chloro-3-fluorophenyl)cinnamic acid (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).[15]
-
Catalyst Addition: A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is carefully added (typically 1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi). The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40°C) to increase the reaction rate.[15] Hydrogen uptake is monitored until it ceases.
-
Catalyst Removal: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous palladium catalyst. This step is critical to prevent catalyst ignition upon exposure to air.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification by recrystallization can be performed if necessary. High yields (>95%) are common for this step.[15]
| Parameter | Condition/Reagent | Rationale |
| Starting Materials | 4-Chloro-3-fluorobenzaldehyde, Malonic Acid | Readily accessible precursors for the cinnamic acid intermediate. |
| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Highly efficient and selective for C=C double bond reduction without affecting the aromatic ring or carboxyl group.[12][16] |
| Hydrogen Source | Hydrogen Gas (H₂) | Clean and efficient reducing agent. |
| Solvent | Ethanol or Ethyl Acetate | Good solubility for the substrate and inert under hydrogenation conditions.[15] |
| Pressure | 1-4 atm (approx. 15-60 psi) | Mild conditions are typically sufficient, enhancing safety and scalability. |
| Typical Yield | >95% (for hydrogenation step) | Catalytic hydrogenation is a very efficient and clean reaction.[17] |
Pathway 3: The Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst.[18][19] This pathway offers a convergent approach to 3-arylpropionic acids.[20] A potential strategy involves coupling a haloaromatic compound, such as 1-bromo-4-chloro-3-fluorobenzene, with an acrylic acid ester. Subsequent hydrolysis and reduction of the double bond would yield the target molecule.
While potentially requiring more optimization of catalytic conditions (ligand, base, solvent), the Heck reaction represents a powerful and flexible tool for constructing the carbon skeleton.[21]
Visualizing the Heck Reaction Workflow
Caption: A potential multi-step workflow utilizing the Heck Reaction.
Conceptual Experimental Protocol
Step A: Heck Coupling
-
System Setup: A Schlenk flask is charged with 1-bromo-4-chloro-3-fluorobenzene (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand).
-
Reagent Addition: A polar aprotic solvent (e.g., DMF or NMP), ethyl acrylate (1.2-1.5 eq), and a base (e.g., triethylamine or K₂CO₃) are added. The flask is evacuated and backfilled with nitrogen several times.
-
Reaction: The mixture is heated to 80-120°C and stirred until the starting aryl bromide is consumed (monitored by GC or TLC).
-
Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the acrylate ester.
Step B & C: Reduction and Hydrolysis
-
The resulting ethyl 3-(4-chloro-3-fluorophenyl)acrylate is then subjected to catalytic hydrogenation as described in Pathway 2 to selectively reduce the double bond, yielding the saturated ester.
-
Finally, the ethyl ester is hydrolyzed to the carboxylic acid using standard saponification conditions (NaOH, followed by acidic workup), also as described previously.
| Parameter | Condition/Reagent | Rationale |
| Aryl Halide | 1-Bromo-4-chloro-3-fluorobenzene | The C-Br bond is more reactive than the C-Cl bond in oxidative addition to Pd(0). |
| Alkene | Ethyl Acrylate | A common and reactive coupling partner in Heck reactions. |
| Catalyst System | Pd(OAc)₂ + Phosphine Ligand | A standard catalytic system for Heck couplings. The ligand stabilizes the Pd center. |
| Base | Triethylamine (NEt₃) or K₂CO₃ | Essential for regenerating the active Pd(0) catalyst in the catalytic cycle.[19] |
| Subsequent Steps | Hydrogenation & Hydrolysis | Required to convert the acrylate ester intermediate to the final product. |
| Considerations | Multi-step process, catalyst optimization may be required. | Offers flexibility but can be more complex than the other routes. |
Comparative Analysis of Synthesis Pathways
| Feature | Malonic Ester Synthesis | Cinnamic Acid Hydrogenation | Heck Reaction Pathway |
| Number of Steps | 3 (in one pot or sequential) | 2 | 3 |
| Starting Materials | Benzyl Halide, Malonic Ester | Benzaldehyde, Malonic Acid | Aryl Halide, Acrylate |
| Key Transformation | SN2 Alkylation | Catalytic Hydrogenation | Pd-Catalyzed C-C Coupling |
| Scalability | Good; uses classical, well-understood reactions. | Excellent; catalytic hydrogenation is a common industrial process. | Good; but may require more process optimization. |
| Advantages | High-yielding, reliable, one-pot potential. | Very clean and high-yielding final step, atom economical. | Convergent, flexible for creating analogues. |
| Disadvantages | Use of stoichiometric strong base. | Requires handling of H₂ gas and a pressure reactor. | Cost of palladium catalyst and ligands, multi-step process. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways.
-
The Malonic Ester Synthesis stands out for its reliability and straightforward execution, making it an excellent choice for laboratory-scale synthesis where starting materials are readily available.
-
The Hydrogenation of a Cinnamic Acid Precursor is arguably the most robust and scalable route, leveraging the high efficiency and selectivity of catalytic hydrogenation, a technique well-suited for industrial production.
-
The Heck Reaction represents a modern, convergent approach. While it involves more steps and potentially higher costs associated with the catalyst, its flexibility is invaluable for research and development, particularly in the creation of molecular libraries with diverse substitutions.
The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost constraints, available equipment, and the desired level of process control. Each method provides a reliable and scientifically sound route to this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. nacatsoc.org [nacatsoc.org]
- 13. chemmethod.com [chemmethod.com]
- 14. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 15. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Heck Reaction [organic-chemistry.org]
A Technical Guide to the Solubility of 3-(4-Chloro-3-fluorophenyl)propionic Acid in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chloro-3-fluorophenyl)propionic acid. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes theoretical principles of solubility, predicted physicochemical properties, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular structure's influence on solubility, provides qualitative predictions for its behavior in a range of common laboratory solvents, and presents a detailed, self-validating experimental protocol for accurate solubility determination. This document is intended to serve as a foundational resource for laboratory work involving this compound, emphasizing scientific integrity and best practices.
Introduction: Understanding the Molecule
This compound is a substituted phenylpropionic acid derivative. Its chemical structure, featuring a benzene ring with chloro and fluoro substituents, a propionic acid tail, and a carboxylic acid functional group, dictates its physicochemical properties and, consequently, its solubility profile. As a carboxylic acid, its solubility is expected to be significantly influenced by the pH of the aqueous environment. The presence of halogen atoms increases its lipophilicity.
A thorough understanding of a compound's solubility is paramount in various scientific disciplines, particularly in drug discovery and development, where it directly impacts bioavailability, formulation, and efficacy.[1][2] This guide aims to bridge the current knowledge gap regarding the solubility of this specific compound by providing a theoretical framework and practical experimental guidance.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈ClFO₂ | Chemical Supplier Data |
| Molecular Weight | 202.61 g/mol | Chemical Supplier Data |
| Melting Point | 76-86 °C | Chemical Supplier Data (range may vary by purity) |
| pKa | Not Experimentally Determined | Predicted to be in the range of 4-5, typical for a carboxylic acid. Experimental determination is highly recommended. |
| logP | Not Experimentally Determined | Predicted to be in the range of 2.5-3.5, indicating moderate lipophilicity. Experimental determination is highly recommended. |
| Appearance | White to off-white crystalline powder | Chemical Supplier Data |
The interplay of these properties governs the compound's solubility. The carboxylic acid group provides a site for ionization, which can dramatically increase aqueous solubility, while the halogenated phenyl ring contributes to its hydrophobic character, favoring solubility in non-polar organic solvents.[3][4]
Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of this compound in various classes of solvents.[4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the polar carboxylic acid group capable of hydrogen bonding, some solubility is expected in these solvents. However, the non-polar halogenated aromatic ring will limit this solubility. In water, the solubility will be highly pH-dependent. At pH values significantly above the pKa, the carboxylic acid will deprotonate to form a more polar and water-soluble carboxylate salt.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are generally good at solvating polar functional groups and are less structured by hydrogen bonding than protic solvents. Therefore, this compound is expected to exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The presence of the non-polar phenyl ring and the chloro and fluoro substituents suggests that the compound will have some solubility in these solvents. However, the polar carboxylic acid group will limit its solubility in highly non-polar solvents like hexane.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low (pH dependent) | The polar carboxylic acid group is countered by the non-polar halogenated phenyl ring. Solubility will increase significantly at basic pH. |
| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohols can interact with the non-polar part of the molecule, while the hydroxyl group interacts with the carboxylic acid. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Good balance of polarity to dissolve the compound. |
| DMSO, DMF | High | Highly polar and effective at dissolving a wide range of organic compounds. | |
| Non-Polar | Dichloromethane | Moderate | The polarity of the C-Cl bonds in dichloromethane can help to solvate the polar part of the molecule to some extent. |
| Toluene | Low to Moderate | The aromatic ring of toluene can interact with the phenyl ring of the solute. | |
| Hexane | Low | The highly non-polar nature of hexane will not effectively solvate the polar carboxylic acid group. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published experimental data, it is imperative for researchers to determine the solubility of this compound empirically. The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.[5][6]
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE-lined septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
-
pH meter and buffers (for aqueous solubility determination)
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the desired solvent.
-
For aqueous solubility, use buffered solutions at various pH values (e.g., pH 2, 5, 7.4, and 9) to determine the pH-solubility profile.[7]
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer increasing.[5]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Quantitatively dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Reporting and Interpretation:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
For each solvent, perform the experiment in triplicate to assess the precision of the measurement.
-
Report the mean solubility and the standard deviation.
-
The solid phase in equilibrium with the saturated solution should ideally be characterized (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.[8]
-
Causality and Self-Validation in the Protocol
The described protocol incorporates several elements to ensure the trustworthiness and scientific validity of the results:
-
Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the solubility limit.
-
Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is critical for obtaining accurate and reproducible results.
-
Equilibrium Confirmation: By sampling at multiple time points, the attainment of equilibrium is experimentally verified, not just assumed. This is a cornerstone of a thermodynamically meaningful solubility measurement.[5]
-
Proper Phase Separation: Centrifugation and filtration are crucial steps to prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated analytical method like HPLC ensures that the quantification of the dissolved compound is accurate and reliable.
The relationship between these key experimental choices and the integrity of the results is illustrated below:
Caption: Relationship between experimental choices and data integrity.
Conclusion
References
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. Guidelines for Reporting Solubility Data [trc.nist.gov]
Purity and Assay of 3-(4-Chloro-3-fluorophenyl)propionic acid: A Comprehensive Analytical Framework
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-(4-Chloro-3-fluorophenyl)propionic acid is a key chemical intermediate whose structural motifs are of significant interest in the synthesis of active compounds within the pharmaceutical and agrochemical sectors.[1] In pharmaceutical development, its role as a building block for potential therapeutics targeting a range of disorders necessitates a rigorous and comprehensive understanding of its purity and potency.[1] The presence of unidentified impurities or deviations in assay can have profound implications, affecting not only the yield and quality of subsequent synthetic steps but also the safety and efficacy profile of the final active pharmaceutical ingredient (API).
This technical guide provides a robust analytical framework for the comprehensive characterization of this compound. Moving beyond simple specification sheets, we delve into the causality behind methodological choices, offering field-proven insights into establishing the identity, purity, and assay of this compound. The protocols described herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data essential for research, development, and regulatory submission.
Core Physicochemical & Quality Attributes
A foundational understanding begins with the compound's basic properties and typical quality specifications. This data provides the basis for selecting appropriate analytical techniques and interpreting results.
| Property | Value | Source(s) |
| CAS Number | 881189-65-7 | [1][2][3] |
| Molecular Formula | C₉H₈ClFO₂ | [2][3] |
| Molecular Weight | 202.61 g/mol | [1][3] |
| Appearance | White to light yellow crystals or powder | [1][2] |
| Melting Point | 76.0 - 86.0 °C | [1][2] |
| Typical Purity | ≥96% | [2][3][4] |
| Typical Assay | 96.5 - 100% | [1] |
Assay Determination: Quantifying Potency
The assay is the precise measure of the amount of the desired compound in a given sample. For a carboxylic acid like this compound, both classical and modern techniques are applicable, each with distinct advantages.
Titrimetric Assay (Aqueous Acid-Base Titration)
Expertise & Causality: Titration is a fundamental, absolute method for assaying acidic or basic compounds. It provides a direct measure of the molar content of the carboxylic acid functional group, making it an excellent, cost-effective choice for quantifying bulk material where the impurity profile is reasonably well-understood. The choice of a standardized base (e.g., NaOH) and a suitable indicator or potentiometric endpoint is critical for accuracy. This method is often listed on certificates of analysis for raw materials.[2]
Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 200 mg of this compound into a 150 mL beaker.
-
Dissolution: Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to ensure complete solubilization of the analyte.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a potentiometer.
-
Titrant: Use a standardized 0.1 M Sodium Hydroxide (NaOH) solution as the titrant.
-
Execution: Titrate the sample solution with the 0.1 M NaOH, recording the pH and the volume of titrant added. Continue the titration past the equivalence point.
-
Endpoint Determination: Determine the equivalence point by identifying the point of maximum inflection on the titration curve (the first derivative of the curve).
-
Calculation: Calculate the assay using the following formula: Assay (%) = (V × M × MW) / (W × 10)
-
V: Volume of NaOH at the equivalence point (mL)
-
M: Molarity of the standardized NaOH solution
-
MW: Molecular weight of the compound (202.61 g/mol )
-
W: Weight of the sample (mg)
-
Chromatographic Assay (HPLC)
Expertise & Causality: While titration measures the functional group, a chromatographic assay, typically using High-Performance Liquid Chromatography (HPLC), quantifies the specific molecule. This method offers superior specificity, as it separates the main compound from its impurities before quantification. An assay is determined by comparing the peak response of the sample to that of a certified reference standard of known concentration. This is the gold standard for final product release and stability testing.
Note: The detailed HPLC protocol is described in the Purity Determination section, as the same method is typically validated for both purposes.
Purity Determination and Impurity Profiling
Purity analysis focuses on identifying and quantifying all other components in the sample. A robust purity method is inherently "stability-indicating," meaning it can separate the intact compound from any potential degradation products.[5]
Stability-Indicating RP-HPLC Method
Expertise & Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for analyzing non-volatile organic molecules like this compound. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[6][7] The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention time. UV detection is ideal due to the presence of the chromophoric phenyl ring.
Protocol: Stability-Indicating RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column thermostat.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in water. An isocratic elution with a ratio like 50:50 (v/v) is a good starting point, but a gradient may be required to resolve all impurities.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately prepare a reference standard solution at approximately 0.5 mg/mL in the mobile phase.
-
Sample Solution: Prepare the sample to be tested at the same concentration.
-
-
Analysis & Calculation:
-
Inject the standard and sample solutions.
-
Purity is typically determined by area percent calculation, where the area of each impurity peak is expressed as a percentage of the total peak area.
-
For known impurities, quantification should be performed against their own reference standards. For unknown impurities, the response factor of the main peak is often used.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity and assay analysis.
Gas Chromatography (GC) with Derivatization
Expertise & Causality: Gas Chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. Carboxylic acids like the target compound have poor volatility and tend to exhibit peak tailing due to their polarity. Therefore, derivatization is essential. Silylation, using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[2] This dramatically increases volatility and thermal stability, enabling sharp peaks and excellent separation on a standard GC column. GC-FID is used for quantification, while GC-MS is invaluable for identifying unknown impurities by providing their mass spectra.[8]
Protocol: GC-MS Impurity Profiling
-
Derivatization:
-
Accurately weigh ~5 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (or Flame Ionization Detector for quantification).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Structural Confirmation & Identity
Beyond quantitative analysis, unambiguous confirmation of the chemical structure is a prerequisite for any research or development program.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic triplets for the two methylene groups of the propionic acid chain and complex splitting patterns in the aromatic region due to the chloro- and fluoro-substituents. Conformation to the expected structure is a key identity test.[1]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), MS provides the molecular weight of the compound and its impurities. The fragmentation pattern serves as a chemical fingerprint that aids in structural confirmation and impurity identification.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
Method Validation via Forced Degradation
Trustworthiness: To ensure an analytical method is truly "stability-indicating," it must be challenged. Forced degradation studies intentionally expose the compound to harsh conditions to generate potential degradation products.[5][9] The ability of the HPLC method to separate the main peak from all degradant peaks proves its specificity and reliability for stability testing.[10]
Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of the compound (~0.5 mg/mL) in a suitable solvent.
-
Stress Conditions (ICH Guideline Approach): [5][11]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (or heat gently) for several hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for several hours.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the solution and solid material to UV and visible light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
-
Evaluation:
-
Assess for the formation of new peaks (degradants).
-
Ensure the main compound peak is well-resolved from all degradant peaks (Resolution > 2).
-
Perform peak purity analysis (using a Diode Array Detector) to confirm that the main peak is spectrally pure in all stressed conditions.
-
Strive for 5-20% degradation of the main compound for meaningful results.
-
Diagram: Forced Degradation Logic
Caption: Logic flow for validating a stability-indicating method.
Conclusion
The analytical characterization of this compound is a multi-faceted process that relies on the strategic application of orthogonal techniques. While simple titration can provide a rapid assessment of bulk potency, a comprehensive quality evaluation demands high-resolution chromatographic methods like HPLC and GC. These methods, when properly developed and validated through forced degradation studies, provide the high degree of confidence required by researchers, scientists, and drug development professionals. This guide provides the foundational principles and actionable protocols to establish a robust and reliable analytical control strategy for this important chemical intermediate, ensuring data integrity from the research bench to regulatory filing.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijrpp.com [ijrpp.com]
A Technical Guide to the Biological Activity of Arylpropionic Acid Derivatives
Introduction
The 2-arylpropionic acids, commonly known as "profens," represent a cornerstone class of Non-steroidal Anti-inflammatory Drugs (NSAIDs).[1][2] This class, which includes ubiquitous drugs like Ibuprofen, Naproxen, and Ketoprofen, is fundamental to the management of pain, inflammation, and fever in a vast array of clinical scenarios.[1][3][4] Their widespread use in treating conditions from rheumatoid arthritis to mild headaches underscores their therapeutic importance.[3][5][6] This guide provides an in-depth exploration of the molecular mechanisms, structure-activity relationships, and preclinical evaluation methodologies pertinent to this critical class of pharmaceuticals. Designed for researchers and drug development professionals, this document synthesizes foundational principles with actionable experimental protocols to facilitate a comprehensive understanding of arylpropionic acid derivatives.
Chapter 1: The Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary therapeutic effects of arylpropionic acid derivatives—analgesia, anti-inflammation, and antipyresis—are mediated through the inhibition of the cyclooxygenase (COX) enzyme.[1][7][8] COX, also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme responsible for converting arachidonic acid into prostaglandins (PGs) and other prostanoids.[1][9][10]
1.1. The Arachidonic Acid Cascade and COX Isoforms
When cellular membranes are disrupted by inflammatory stimuli, phospholipase A2 releases arachidonic acid.[9][11] This substrate is then acted upon by COX enzymes. There are two primary isoforms of COX with distinct physiological roles:[7][9][12]
-
COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues.[7][8][11] It is responsible for synthesizing prostaglandins that regulate crucial homeostatic functions, such as protecting the gastrointestinal (GI) mucosa, maintaining renal blood flow, and supporting platelet aggregation.[7][8][13][14]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins at sites of inflammation.[7][11][14] Prostaglandins produced by COX-2 are the principal mediators of pain, fever, and inflammation.[7][8]
The therapeutic goal of NSAIDs is to inhibit COX-2 to reduce inflammation, while minimizing the inhibition of COX-1 to avoid common side effects like gastric irritation and bleeding.[7][14] Most traditional arylpropionic acid derivatives are non-selective, inhibiting both isoforms to varying degrees.[7][13]
1.2. Molecular Interaction and Inhibition
Arylpropionic acid derivatives act as competitive, reversible inhibitors of COX. They enter the hydrophobic channel of the enzyme and bind to its active site, preventing arachidonic acid from accessing it. This blockade halts the synthesis of prostaglandin H2 (PGH2), the precursor to all other prostanoids.[3][9]
The diagram below illustrates the central role of COX in the arachidonic acid cascade and the intervention point for NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Chapter 2: Structure-Activity Relationships (SAR)
The biological activity of arylpropionic acid derivatives is intrinsically linked to their chemical structure. Specific molecular features are critical for potent COX inhibition.
-
Acidic Center: The carboxylic acid moiety is essential for activity.[15] It is believed to mimic the carboxylate of arachidonic acid, anchoring the inhibitor to a key arginine residue (Arg120) in the COX active site.
-
α-Methyl Group: The methyl group on the carbon alpha to the carboxyl group is crucial. This feature creates a chiral center.
-
Chirality: These compounds are chiral, and the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.[1][2][7] For many profens, the pharmacological activity of the racemic mixture is almost exclusively due to the (S)-form.[7][16]
-
Aryl Moiety: A planar aromatic (aryl) group is required, which fits into a hydrophobic pocket within the enzyme. Modifications to this group can influence the potency and selectivity of the drug for COX-1 versus COX-2.[15] For instance, the size and lipophilicity of the aryl substituent can affect how the molecule orients within the active sites of the different isoforms.[17]
Chapter 3: In Vitro Evaluation of Biological Activity
Assessing the COX-inhibitory potential of new arylpropionic acid derivatives is a critical first step in drug discovery. A variety of robust in vitro assays are available.[18]
3.1. Enzyme-Based COX Inhibition Assay
This is the most direct method to determine a compound's potency and selectivity against COX-1 and COX-2. Commercially available kits, often using ovine or human recombinant enzymes, provide a standardized platform.[19][20][21]
Rationale: This assay directly measures the enzymatic activity of isolated COX isoforms. By comparing the concentration of a test compound required to inhibit 50% of the activity (IC50) for COX-1 versus COX-2, a selectivity index can be calculated. This index is a crucial parameter in predicting the therapeutic window and potential side-effect profile of a new chemical entity.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, BPS Bioscience).[19][21] The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[19]
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (Substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate and plate reader (absorbance at 590 nm)
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrates, and test compounds in the assay buffer according to the manufacturer's instructions.
-
Plate Setup: To a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add 10 µL of the test compound solution (at various concentrations) or a vehicle control (e.g., DMSO).
-
Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
Colorimetric Development: Immediately add 10 µL of the colorimetric substrate (TMPD).
-
Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
3.2. Data Presentation and Interpretation
The results of the COX inhibition assays are best summarized in a table for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 13.5 | 34.4 | 0.39 |
| Naproxen | 5.0 | 9.1 | 0.55 |
| Celecoxib | 13.02 | 0.49 | 26.57 |
| Test Compound X | [Insert Value] | [Insert Value] | [Calculate Value] |
Note: IC50 values are illustrative and can vary based on assay conditions. Celecoxib data from[19].
A higher selectivity index indicates greater selectivity for COX-2, which is often a desirable characteristic for reducing GI side effects.[14]
Chapter 4: In Vivo Assessment of Efficacy
While in vitro assays are essential for initial screening, in vivo models are required to confirm the anti-inflammatory, analgesic, and antipyretic properties of a compound in a complex biological system.[22][23]
4.1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
This is a widely used and well-validated model for acute inflammation.[24][25]
Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[25] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins. An effective arylpropionic acid derivative will significantly reduce the edema in this second phase.
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8): Vehicle control, Reference drug (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference, or test compound orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.[24]
Chapter 5: Clinical Considerations and Future Directions
5.1. Therapeutic Applications and Adverse Effects
Arylpropionic acid derivatives are clinically used for a wide range of conditions, including rheumatoid arthritis, osteoarthritis, dysmenorrhea, dental pain, and fever.[3][5] However, their use is associated with a risk of adverse effects, primarily due to the inhibition of COX-1.[7][14]
-
Gastrointestinal Toxicity: Inhibition of protective prostaglandins in the stomach can lead to dyspepsia, ulceration, and bleeding.[1][5]
-
Renal Effects: Prostaglandins are vital for maintaining renal blood flow. NSAID use can lead to sodium and water retention and, in susceptible individuals, acute kidney injury.[13]
-
Cardiovascular Risk: Particularly with COX-2 selective inhibitors, there is an increased risk of thrombotic events like myocardial infarction and stroke.[5][14][26] This is thought to be due to the inhibition of prostacyclin (a vasodilator, produced via COX-2) without the concurrent inhibition of thromboxane A2 (a pro-aggregatory agent, produced via COX-1).[14]
5.2. Emerging Research
While COX inhibition remains their defining characteristic, research continues to explore other potential biological activities of arylpropionic acid derivatives. Some studies have investigated their potential as anticancer agents, suggesting that they may have effects independent of COX inhibition.[27] Additionally, the development of novel derivatives aims to improve selectivity, reduce adverse effects, and potentially target other inflammatory pathways.[1][27]
Conclusion
The arylpropionic acid derivatives are a mature but continuously relevant class of pharmaceuticals. Their biological activity is predominantly driven by the inhibition of COX enzymes, a mechanism that provides effective relief from pain and inflammation but also presents a clear liability in terms of side effects. A thorough understanding of their mechanism, structure-activity relationships, and appropriate preclinical evaluation is paramount for the development of safer and more effective anti-inflammatory therapies. The protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and scientists dedicated to advancing this critical field of medicinal chemistry.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. brainkart.com [brainkart.com]
- 4. pillintrip.com [pillintrip.com]
- 5. drugs.com [drugs.com]
- 6. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lecturio.com [lecturio.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medcentral.com [medcentral.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. ijpras.com [ijpras.com]
- 24. researchgate.net [researchgate.net]
- 25. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 27. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential research applications of 3-(4-Chloro-3-fluorophenyl)propionic acid
An In-Depth Technical Guide to the Potential Research Applications of 3-(4-Chloro-3-fluorophenyl)propionic acid
Executive Summary
This compound is a halogenated arylpropionic acid derivative currently positioned within the chemical industry primarily as an intermediate for the synthesis of pharmaceuticals and agrochemicals.[1] However, its intrinsic chemical architecture, featuring a phenylpropionic acid core, suggests a significant and largely unexplored potential for direct application in various research and development sectors. This guide moves beyond its current role as a building block to provide a forward-looking perspective on its potential as a lead compound or a valuable tool for chemical biology. We will explore its promising applications in metabolic disorders, oncology, and inflammation, grounded in the established activities of structurally related molecules. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a scientifically rigorous exploration of novel research avenues for this compound.
Core Molecular Profile of this compound
The unique substitution pattern of a chloro and a fluoro group on the phenyl ring, combined with the propionic acid side chain, offers a distinct combination of lipophilicity, electronic properties, and metabolic stability that makes it an intriguing candidate for biological investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | [1] |
| Molecular Weight | 202.61 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 80-84 °C | [1] |
| CAS Number | 881189-65-7 | [1] |
Potential Application in Metabolic Disorders: Targeting G-Protein Coupled Receptors
Scientific Rationale:
Phenylpropanoic acid derivatives have emerged as potent agonists for G protein-coupled receptors (GPCRs) that play a crucial role in metabolic regulation, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[2][3][4] These receptors are activated by free fatty acids and are predominantly expressed in pancreatic β-cells and enteroendocrine cells. Their activation leads to enhanced glucose-stimulated insulin secretion (GSIS), making them attractive targets for the treatment of type 2 diabetes. A patent for phenylpropionic acid derivatives highlights their potential as GPR120 agonists for managing diabetes and obesity.[4] The structure of this compound, with its carboxylic acid head and a lipophilic tail, bears a strong resemblance to the pharmacophores of known GPR40 and GPR120 agonists, suggesting it could act as a modulator of these receptors.
Proposed Research Applications:
-
Primary Screening: To determine if this compound can function as an agonist for GPR40 and GPR120.
-
Cellular Functional Assays: To investigate the downstream effects of receptor activation in physiologically relevant cell types.
-
In Vivo Efficacy Studies: To assess the potential of the compound to improve glucose homeostasis in animal models of diabetes and obesity.
Experimental Protocols
A. In Vitro GPR40/GPR120 Agonist Activity Screening
A common method to assess GPCR activation is to measure the downstream signaling, such as calcium mobilization or β-arrestin recruitment.
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR40 or GPR120 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Mobilization Assay:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Prepare a dilution series of this compound in a suitable assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the compound dilutions to the wells and immediately begin kinetic fluorescence readings to detect changes in intracellular calcium concentration.
-
Use a known GPR40/GPR120 agonist as a positive control.
-
-
Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curves.
B. Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-cells
-
Cell Culture: Culture a pancreatic β-cell line (e.g., MIN6 or INS-1) under standard conditions.
-
Assay Protocol:
-
Seed cells in a 24-well plate.
-
After 48 hours, pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB) for 1-2 hours.
-
Replace the buffer with fresh KRBB containing either low (e.g., 2.5 mM) or high (e.g., 20 mM) glucose, with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Lyse the cells to measure total protein or DNA content for normalization.
-
-
Data Analysis: Compare the amount of insulin secreted in the presence of the compound to the vehicle control under both low and high glucose conditions.
Workflow for Metabolic Disorder Research
Caption: Workflow for evaluating metabolic potential.
Potential Application in Oncology Research
Scientific Rationale:
Arylpropionic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs), and some NSAIDs have demonstrated anti-cancer properties.[5] More specifically, derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid have been shown to selectively inhibit the proliferation of colon cancer cells.[6][7] Furthermore, the related compound Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid is utilized as a building block in the synthesis of bioactive peptides, indicating that the chlorophenylpropionic acid scaffold is suitable for developing targeted therapies in oncology.[8] The presence of the halogen atoms on this compound can enhance binding interactions with biological targets and improve pharmacokinetic properties, making it a valuable scaffold for the development of novel anti-proliferative agents.
Proposed Research Applications:
-
Anti-Proliferative Screening: To evaluate the cytotoxic and cytostatic effects of the compound against a diverse panel of human cancer cell lines.
-
Mechanistic Studies: To elucidate the molecular mechanisms underlying its anti-cancer activity, such as induction of apoptosis or cell cycle arrest.
-
Scaffold for Medicinal Chemistry: To use the compound as a starting point for the synthesis of more potent and selective anti-cancer agents.
Experimental Protocols
A. Cancer Cell Line Proliferation Assay (MTT/MTS Assay)
-
Cell Culture: Culture various cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) in their recommended media.
-
Assay Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve for each cell line.
B. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat the cancer cell line of interest with the IC₅₀ concentration of the compound for 24-48 hours.
-
Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Hypothetical Signaling Pathway
Caption: Hypothetical anti-cancer mechanism of action.
Potential Application in Inflammation and Immunology
Scientific Rationale:
The arylpropionic acid scaffold is the foundation for one of the most important classes of NSAIDs, which includes well-known drugs like ibuprofen and naproxen.[5] These drugs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. A pyrrole derivative containing a 4-chlorophenyl group and a propionic acid moiety has demonstrated potent anti-inflammatory and immunomodulatory activity, reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α.[9] Given its structural class, this compound is a strong candidate for possessing anti-inflammatory properties, potentially through COX inhibition or other immunomodulatory mechanisms.
Proposed Research Applications:
-
Enzymatic Assays: To directly measure the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Cell-Based Inflammation Assays: To assess the ability of the compound to suppress the production of inflammatory mediators in immune cells.
-
In Vivo Anti-Inflammatory Models: To confirm its anti-inflammatory efficacy in a living organism.
Experimental Protocols
A. In Vitro COX Inhibition Assay
-
Assay Principle: Use a commercial COX inhibitor screening kit (e.g., based on colorimetric or fluorescent detection of prostaglandin production).
-
Protocol:
-
Prepare reaction mixtures containing assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the product (e.g., PGG₂) according to the kit's instructions.
-
-
Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.
B. Cytokine Release in LPS-Stimulated Macrophages
-
Cell Culture: Differentiate a monocyte cell line (e.g., THP-1) into macrophages using PMA, or use primary bone marrow-derived macrophages.
-
Assay Protocol:
-
Pre-treat the macrophages with different concentrations of the compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Workflow for Anti-inflammatory Screening
Caption: Screening workflow for anti-inflammatory agents.
Conclusion and Future Directions
This compound stands at the intersection of established utility and unexplored potential. While it serves the chemical industry as a reliable intermediate, its intrinsic molecular features warrant a deeper investigation into its direct biological activities. The structural analogies to known modulators of metabolic, oncogenic, and inflammatory pathways provide a strong rationale for its exploration as a lead compound. The experimental frameworks detailed in this guide offer a clear path for academic and industrial researchers to unlock the latent value of this molecule. Future research should not only focus on these primary screening applications but also on structure-activity relationship (SAR) studies through targeted chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles for any identified biological activities.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. | Semantic Scholar [semanticscholar.org]
- 4. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Dissolving 3-(4-Chloro-3-fluorophenyl)propionic Acid for Cell Culture
Introduction
3-(4-Chloro-3-fluorophenyl)propionic acid is an arylpropionic acid derivative, a class of compounds known for a wide range of biological activities, including anti-inflammatory effects.[1][2] As with many novel small molecules, its utility in cell-based assays is contingent upon proper handling and dissolution to ensure reproducible and meaningful results. The inherent hydrophobicity of many arylpropionic acid derivatives necessitates the use of organic solvents for the preparation of stock solutions suitable for introduction into aqueous cell culture media.[3]
This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.
| Property | Value | Source |
| CAS Number | 881189-65-7 | [4][5] |
| Molecular Formula | C₉H₈ClFO₂ | [4][5] |
| Molecular Weight | 202.61 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 76.0-86.0 °C | [4] |
Core Principles of Small Molecule Dissolution for Cell Culture
The primary challenge in preparing small molecules for cell-based assays is achieving a biologically active concentration in the aqueous culture medium without introducing cytotoxic levels of the solvent. The workflow hinges on the preparation of a high-concentration stock solution in a suitable organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Figure 1: General workflow for dissolving small molecules for cell culture.
Recommended Protocol for Dissolving this compound
This protocol is based on established best practices for handling hydrophobic small molecules for in vitro studies.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter compatible with DMSO (e.g., PTFE)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 2.026 mg of the compound. This will yield a 10 mM stock solution in 1 mL of DMSO.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present. Gentle warming to 37°C can aid in dissolution if necessary.
-
Sterilization (Optional): While 100% DMSO is generally considered to be sterile, for long-term storage or particularly sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7][8] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7][9]
Protocol 2: Preparation of Working Solutions and Cell Treatment
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being preferable to avoid off-target effects.[3][10] To achieve the desired final concentration of this compound, the stock solution should be diluted directly into pre-warmed complete cell culture medium.
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL of Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 50 µM | 50 µL | 0.5% |
| 100 µM | 100 µL | 1.0% (Caution: may be toxic to some cell lines) |
-
Mixing: Gently swirl the culture flask or plate immediately after adding the stock solution to ensure homogenous distribution. Avoid vigorous shaking.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as used for the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from those of the solvent.[7]
Experimental Validation: Determining Solubility and Cytotoxicity
Experimental Protocol: Solubility Assessment
A practical method to estimate the solubility of a compound in a particular solvent is through serial dilutions and visual inspection.
-
Prepare a high-concentration slurry of the compound in DMSO (e.g., 100 mM).
-
Serially dilute the slurry in DMSO in a clear microplate.
-
Visually inspect each dilution for the presence of precipitate. The highest concentration that remains a clear solution is an approximation of the solubility limit.
Experimental Protocol: Cytotoxicity Assessment
A standard MTT or similar cell viability assay can be used to determine the cytotoxic potential of this compound on the specific cell line of interest.
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare a dilution series of the compound in complete culture medium, starting from a high concentration (e.g., 100 µM) and performing 2-fold or 3-fold serial dilutions.
-
Include a vehicle control (DMSO at the corresponding concentrations) and an untreated control.
-
Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay according to the manufacturer's instructions to determine cell viability.
-
The results will allow for the determination of the IC50 (the concentration at which 50% of cell growth is inhibited) and will inform the selection of non-toxic working concentrations for subsequent experiments.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This application note provides a comprehensive protocol for the dissolution of this compound for cell culture applications. By following these guidelines and performing the recommended validation experiments, researchers can ensure the reliable and reproducible use of this compound in their in vitro studies.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 2. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(4-Chloro-3-fluorophenyl)propionic acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 3-(4-Chloro-3-fluorophenyl)propionic acid. This compound is a significant building block in the synthesis of various pharmaceutical and agrochemical agents, making its quality control imperative.[1] The described method is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The causality behind critical method parameters, such as mobile phase pH and column chemistry, is explained to ensure methodological soundness and facilitate adaptation. The protocol's trustworthiness is established through a built-in system suitability framework and a detailed forced degradation study design, ensuring specificity in the presence of potential degradants.
Introduction and Scientific Rationale
This compound is a halogenated phenylpropanoic acid derivative.[1] Its purity and stability are critical parameters that can directly impact the safety and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and potency of such active pharmaceutical ingredients (APIs) and intermediates.[2]
The method described herein is based on the principle of Reversed-Phase Chromatography , which separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase.[2] A critical aspect of this analysis is managing the ionization state of the analyte's carboxylic acid group. According to the principles of reversed-phase chromatography for ionizable compounds, suppressing the ionization of the acidic moiety is essential for achieving good retention and symmetrical peak shapes.[4] This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[5] This ensures the compound is in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl, 0.1 N)
-
Sodium Hydroxide (NaOH, 0.1 N)
-
Hydrogen Peroxide (H₂O₂ a, 3%)
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Column: A C18 column is recommended for its excellent hydrophobic separation capabilities.[2]
-
Recommended Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Analytical Balance: 5-decimal place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Chromatographic Method Protocol
A summary of the optimized HPLC conditions is presented below. These parameters were selected to ensure a robust separation with adequate resolution, efficiency, and a reasonable run time.
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (Adjusted to pH 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Accurate solution preparation is fundamental to the reliability of the analytical results.
Mobile Phase Preparation (1 L)
-
Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use HPLC grade Acetonitrile.
-
Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Degas the mixture before use.
Diluent Preparation
Use a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase and good solubility of the analyte.
Standard Solution Preparation (100 µg/mL)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. The compound is soluble in organic solvents like methanol and DMSO.[6]
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Procedure and System Suitability
The following workflow ensures the HPLC system is performing correctly before analyzing samples.
Caption: High-level workflow for the HPLC analysis protocol.
System Equilibration
Flush the column with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
To verify the performance of the chromatographic system, inject the working standard solution five replicate times. The system is deemed ready for analysis if it meets the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Forced Degradation and Stability-Indicating Properties
To ensure the method is stability-indicating, forced degradation studies must be performed.[7] This process deliberately degrades the sample under various stress conditions to produce potential degradation products.[8][9] The goal is to demonstrate that these degradants are successfully resolved from the main analyte peak, confirming the method's specificity.[10]
Caption: Experimental design for the forced degradation study.
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL sample stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL sample stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid powder sample to 80°C in a hot air oven for 24 hours. Then, prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose the solid powder sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Then, prepare a 100 µg/mL solution in diluent.
Analyze all stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
Data Calculation
The percentage assay or purity of this compound in the sample can be calculated using the following external standard formula:
Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Where:
-
AreaSample: Peak area of the analyte in the sample chromatogram.
-
AreaStandard: Average peak area of the analyte in the standard chromatograms.
-
ConcStandard: Concentration of the standard solution (e.g., 100 µg/mL).
-
ConcSample: Concentration of the sample solution (e.g., 100 µg/mL).
-
PurityStandard: Purity of the reference standard (e.g., 99.8%).
References
- 1. This compound [myskinrecipes.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. This compound | CAS 881189-65-7 | Sun-shinechem [sun-shinechem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. ijrpp.com [ijrpp.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes & Protocols: 3-(4-Chloro-3-fluorophenyl)propionic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(4-Chloro-3-fluorophenyl)propionic Acid
This compound is a valuable synthetic intermediate characterized by a substituted phenyl ring and a carboxylic acid moiety. This unique combination of functional groups makes it a highly versatile building block in the fields of medicinal chemistry and agrochemical synthesis.[1] The presence of both chloro and fluoro substituents on the aromatic ring provides steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of target molecules. The propionic acid side chain offers a reactive handle for a variety of chemical transformations, most notably amide bond formation and esterification, enabling the construction of diverse molecular scaffolds.
These structural features have led to its use as a key component in the synthesis of compounds targeting inflammatory and metabolic disorders.[1] Furthermore, its derivatives have found applications in the development of novel herbicides and pesticides.[1] This guide provides detailed protocols for the application of this compound in common and crucial synthetic transformations, offering insights into reaction mechanisms and practical considerations for successful implementation in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 881189-65-7 | [2] |
| Molecular Formula | C₉H₈ClFO₂ | [1][2] |
| Molecular Weight | 202.61 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | Not explicitly available for this specific isomer, but related compounds like 3-(4-chlorophenyl)propionic acid melt at 127-131 °C. | N/A |
Core Synthetic Applications: Detailed Protocols and Mechanistic Insights
The carboxylic acid functionality of this compound is the primary site of its synthetic utility. The following sections detail protocols for its conversion into amides and esters, two of the most prevalent functional groups in pharmaceuticals and other bioactive molecules.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[3] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used reagents for activating carboxylic acids.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4] To suppress side reactions and minimize racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[4]
Reaction Scheme:
Workflow for Carbodiimide-Mediated Amide Coupling.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Expert Insights: The choice of solvent can significantly impact the reaction. DMF is often used for less soluble starting materials, while DCM is easier to remove during workup. The order of addition of reagents is crucial; pre-activating the carboxylic acid with EDC and HOBt before adding the amine can sometimes improve yields, especially with less reactive amines.
For certain substrates, particularly when dealing with less nucleophilic amines, converting the carboxylic acid to a more reactive acyl chloride can be advantageous.[4] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.
Reaction Scheme:
Two-Step Amide Synthesis via Acyl Chloride.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Amine of choice
-
Pyridine or triethylamine
-
Anhydrous toluene or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.
-
Amination: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the amine (1.1 eq) and pyridine (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure amide.
Trustworthiness: The in-situ generation and immediate use of the acyl chloride minimize its decomposition due to moisture. The use of a base like pyridine is essential to neutralize the HCl generated during the reaction.[4]
Esterification: Modifying Polarity and Pharmacokinetics
Esterification is another fundamental transformation of carboxylic acids, often employed to mask the polarity of the acid group, improve cell permeability, or create prodrugs.
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed.[6]
Reaction Scheme:
Fischer-Speier Esterification Workflow.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene (if using a Dean-Stark apparatus)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Alternatively, for higher-boiling alcohols, the reaction can be performed in toluene using a Dean-Stark apparatus to remove the water azeotropically.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude ester by flash chromatography or distillation.
Expertise & Experience: The choice of acid catalyst and reaction conditions depends on the reactivity of the alcohol. For hindered alcohols, longer reaction times or more forcing conditions may be necessary. The use of a Dean-Stark trap is particularly effective for driving the equilibrium to completion.[6]
Characterization of Derivatives
The successful synthesis of amide and ester derivatives of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the amine or alcohol moiety. A downfield shift of the methylene protons adjacent to the carbonyl group is expected upon conversion of the carboxylic acid. |
| ¹³C NMR | A characteristic shift of the carbonyl carbon signal. New signals corresponding to the introduced R-group will be present. |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a C=O stretch for the amide (typically 1630-1680 cm⁻¹) or ester (typically 1735-1750 cm⁻¹). For amides, an N-H stretch may be observed around 3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the expected product. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] It may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood.[7][8] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[7][8]
Conclusion
This compound is a readily available and highly adaptable building block for organic synthesis. Its utility in constructing complex molecules, particularly through amide and ester linkages, makes it an indispensable tool for researchers in drug discovery and agrochemical development. The protocols and insights provided in this guide are intended to facilitate the effective and efficient use of this versatile reagent in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. hepatochem.com [hepatochem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.com [fishersci.com]
Application Notes: 3-(4-Chloro-3-fluorophenyl)propionic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Chloro-3-fluorophenyl)propionic acid. This substituted arylpropionic acid is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including the chloro and fluoro substituents on the phenyl ring, offer specific reactivity and metabolic stability advantages in drug design. We will explore its primary application in the synthesis of kinase inhibitors, providing detailed protocols, mechanistic insights, and safety considerations. The information presented herein is intended to facilitate the efficient and safe use of this versatile building block in a laboratory and process development setting.
Introduction: The Strategic Importance of Substituted Phenylpropionic Acids in Medicinal Chemistry
Arylpropionic acids are a significant class of compounds in pharmaceutical science, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] The core structure of this compound, however, extends its utility far beyond anti-inflammatory applications. The presence of halogen atoms—specifically chlorine and fluorine—at the 3 and 4 positions of the phenyl ring is a strategic design element in modern medicinal chemistry. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by:
-
Modulating Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Enhancing Binding Affinity: The electronegativity and size of halogen atoms can lead to favorable interactions, such as halogen bonding, within the target protein's binding pocket.
-
Improving Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these attributes, this compound has emerged as a valuable intermediate, particularly in the synthesis of targeted therapies like tyrosine kinase inhibitors (TKIs).[3]
Physicochemical & Safety Data
A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe experimental design.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 881189-65-7 | [4] |
| Molecular Formula | C₉H₈ClFO₂ | [4] |
| Molecular Weight | 202.61 g/mol | [3] |
| Appearance | White crystals or powder | [4] |
| Melting Point | 76.0-86.0 °C | [4] |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)propanoic acid | [4] |
| SMILES | OC(=O)CCC1=CC(F)=C(Cl)C=C1 | [4] |
Safety & Handling Precautions:
This compound is considered hazardous.[5] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
First Aid Measures:
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5]
Primary Application: Synthesis of Lapatinib Intermediate
A prominent application of this compound is as a precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[8][9] The propionic acid side chain is a key structural element that is ultimately transformed and incorporated into the final quinazoline-based drug structure. While multiple synthetic routes to Lapatinib exist, many leverage intermediates derived from this halogenated phenylpropionic acid.[8][9][10]
The following section details a generalized, two-step protocol for the conversion of this compound into a key amide intermediate, which can then be used in subsequent cyclization reactions to form the core of Lapatinib.
Workflow for Intermediate Synthesis
The conversion involves two primary transformations:
-
Acid Chloride Formation: The carboxylic acid is activated by converting it to a more reactive acid chloride.
-
Amidation: The resulting acid chloride is reacted with an appropriate amine to form the target amide.
Below is a visual representation of this workflow.
Caption: Synthetic workflow from carboxylic acid to amide intermediate.
Detailed Experimental Protocol
Objective: To synthesize N-(substituted phenyl)-3-(4-chloro-3-fluorophenyl)propanamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline (e.g., 3-aminobenzonitrile)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Protocol:
Step 1: Formation of the Acid Chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical as the acid chloride is highly reactive towards water. The inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Reagent Addition: Slowly add 1.5 to 2.0 equivalents of thionyl chloride to the solution at 0 °C (ice bath).
-
Rationale: Thionyl chloride is a corrosive and moisture-sensitive reagent. Slow, cooled addition controls the exothermic reaction and the evolution of HCl and SO₂ gases. An excess ensures complete conversion of the carboxylic acid.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or by observing the cessation of gas evolution.
-
Rationale: Heating accelerates the reaction to completion.
-
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(4-chloro-3-fluorophenyl)propanoyl chloride is often used directly in the next step without further purification.
-
Rationale: The acid chloride is typically unstable and difficult to purify by standard methods like chromatography. Immediate use is the most efficient approach.
-
Step 2: Amidation
-
Setup: In a separate flask under an inert atmosphere, dissolve 1.0 equivalent of the chosen substituted aniline and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM. Cool the solution to 0 °C.
-
Rationale: The base is required to neutralize the HCl that is generated during the amidation reaction, driving the reaction to completion.
-
-
Reagent Addition: Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.
-
Rationale: Dropwise addition helps to control the reaction temperature and prevent the formation of side products.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC until the starting material (acid chloride) is consumed.
-
Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any unreacted carboxylic acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide intermediate.
Broader Applications and Future Scope
While the synthesis of Lapatinib intermediates is a major application, the reactivity of this compound allows for its use in creating a variety of other pharmaceutical building blocks.[3] Its derivatives have been explored for their potential as anti-inflammatory, analgesic, and anti-cancer agents.[1][11][12] The propionic acid moiety can be derivatized into esters, amides, and other functional groups, making it a versatile starting point for library synthesis in drug discovery campaigns.
Future research may focus on leveraging this compound in the development of new kinase inhibitors, protease inhibitors, or as a scaffold in fragment-based drug design. The specific halogenation pattern provides a unique electronic and steric profile that can be exploited for targeted drug development.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. medkoo.com [medkoo.com]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 10. Lapatinib preparation method (2015) | Cheng Chu | 1 Citations [scispace.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 3-(4-Chloro-3-fluorophenyl)propionic Acid for Advanced Synthetic Applications
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
3-(4-Chloro-3-fluorophenyl)propionic acid is a key intermediate in the synthesis of a variety of active compounds, particularly in the pharmaceutical and agrochemical sectors. Its substituted phenyl ring and reactive carboxylic acid moiety make it an ideal scaffold for modification. In drug discovery, for instance, derivatives of this molecule are explored for their potential in treating inflammatory and metabolic disorders. This application note provides a comprehensive guide to the strategic derivatization of this compound, focusing on three fundamental transformations of the carboxylic acid group: esterification, amidation, and conversion to the acyl chloride. These derivatives serve as pivotal intermediates for subsequent reactions, enabling the construction of more complex molecular architectures.
This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations behind each method. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these procedures to their specific synthetic goals.
Core Derivatization Strategies
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations. The three primary derivatization pathways discussed herein are fundamental to unlocking its synthetic utility.
Caption: Core derivatization pathways of this compound.
Protocol 1: Esterification via Fischer-Speier Reaction
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[2][3]
Scientific Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[4] A tetrahedral intermediate is formed, followed by a series of proton transfers and the elimination of water to yield the ester.[4]
References
Application Notes and Protocols for the Use of 3-(4-Chloro-3-fluorophenyl)propionic Acid in Agrochemical Synthesis
Introduction: Strategic Importance of Fluorinated Phenylpropionic Acids in Modern Agrochemicals
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management strategies has led to a significant focus on fluorinated building blocks in synthesis. Among these, 3-(4-chloro-3-fluorophenyl)propionic acid emerges as a key intermediate, particularly in the development of a prominent class of fungicides: the pyrazole carboxamides. These fungicides are renowned for their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).[1][2][3] The presence of both chlorine and fluorine atoms on the phenyl ring is a critical structural feature that can significantly influence the biological activity, metabolic stability, and overall performance of the final agrochemical product.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative pyrazole carboxamide fungicide. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both technical accuracy and practical applicability.
Mechanism of Action: The Role of Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)
The fungicidal activity of pyrazole carboxamides derived from this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[2][4][5] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate.
The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and blocks the respiratory chain, leading to a cascade of detrimental effects within the fungal cell:
-
Energy Depletion: The primary consequence of SDH inhibition is the cessation of ATP production through oxidative phosphorylation, starving the fungus of the energy required for growth and proliferation.[3]
-
Metabolic Disruption: The blockage of the TCA cycle leads to an accumulation of succinate, which can have further downstream effects on cellular metabolism and signaling.
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.
The carboxamide moiety of these fungicides is essential for their inhibitory action, as it is involved in binding to the ubiquinone-binding site (Q-site) of the SDH enzyme.[1] The specific substitutions on the phenyl ring, such as the 4-chloro and 3-fluoro groups, are critical for optimizing the binding affinity and overall efficacy of the fungicide.
Caption: Inhibition of Succinate Dehydrogenase by a Pyrazole Carboxamide Fungicide.
Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
The following multi-step synthesis outlines a plausible route to a novel pyrazole carboxamide fungicide, designated as Pyra-CF , starting from this compound. This synthesis is based on established organic chemistry principles and reactions commonly employed in the synthesis of agrochemicals.
References
- 1. ndsu.edu [ndsu.edu]
- 2. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3-(4-Chloro-3-fluorophenyl)propionic Acid
Introduction
3-(4-Chloro-3-fluorophenyl)propionic acid is a key intermediate in the synthesis of a variety of active compounds within the pharmaceutical and agrochemical sectors.[1] Its substituted phenylpropionic acid structure serves as a versatile scaffold for chemical modification, enabling the development of novel therapeutic agents and specialized agrochemicals.[1] This document provides detailed experimental protocols for two common and critical transformations of this compound: amide bond formation and esterification. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries for drug discovery.
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for the chosen conditions. Adherence to these protocols will facilitate the reliable synthesis of amide and ester derivatives of this compound, ensuring high purity and yield.
Chemical and Physical Properties
A thorough understanding of the starting material's properties is crucial for successful experimentation.
| Property | Value | Source |
| CAS Number | 881189-65-7 | [1][2] |
| Molecular Formula | C₉H₈ClFO₂ | [1][2] |
| Molecular Weight | 202.61 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 80-84 °C | [1] |
| Purity | ≥ 96% | [2] |
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[3]
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating the carboxylic acid is necessary. This protocol employs the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling agent system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This active ester readily reacts with an amine to form the desired amide, minimizing the risk of racemization and side reactions.[4]
Reaction Scheme: Amide Formation
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| This compound | 202.61 | Starting Material |
| Aniline (or other amine) | 93.13 | Nucleophile |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | Coupling Agent |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | Additive to prevent side reactions |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | Non-nucleophilic base |
| DMF (N,N-Dimethylformamide) | 73.09 | Anhydrous Solvent |
| Ethyl Acetate | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | Aqueous wash |
| Brine | - | Aqueous wash |
| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |
Step-by-Step Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: Slowly add EDC (1.2 eq) to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Protocol 2: Fischer-Speier Esterification
Fischer-Speier esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[3] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[5] This is typically accomplished by using an excess of the alcohol, which can also serve as the solvent, or by removing the water formed during the reaction.[5]
Reaction Scheme: Ester Formation
Caption: Mechanism of Fischer-Speier Esterification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| This compound | 202.61 | Starting Material |
| Methanol (or other alcohol) | 32.04 | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Acid Catalyst |
| Diethyl Ether | 74.12 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | Neutralizing Agent |
| Brine | - | Aqueous wash |
| Anhydrous Sodium Sulfate | 142.04 | Drying Agent |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, which will also act as the solvent). A large excess (e.g., 20-50 equivalents or using the alcohol as the solvent) is recommended to drive the equilibrium.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.[6]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction:
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of amide and ester derivatives of this compound. By understanding the underlying principles of these reactions and adhering to the specified conditions and safety precautions, researchers can effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Note: Strategic Use of 3-(4-Chloro-3-fluorophenyl)propionic acid as a Robust Internal Standard for LC-MS/MS Bioanalysis
Abstract
This document provides a comprehensive guide for the application of 3-(4-Chloro-3-fluorophenyl)propionic acid as an internal standard (IS) in demanding quantitative bioanalytical workflows, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the physicochemical rationale for its selection, present a detailed protocol for its use in the quantification of a target analyte in human plasma, and discuss the principles of method validation in accordance with regulatory expectations. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods.
Introduction: The Imperative for a Reliable Internal Standard
In quantitative analysis, particularly within complex biological matrices like plasma or serum, the internal standard method is a cornerstone for achieving reliable and reproducible results.[1][2] Unlike external calibration, which is susceptible to variations in sample preparation and instrument response, the internal standard method compensates for these potential errors.[3][4] An IS, a compound structurally similar to the analyte, is added at a constant, known concentration to all calibrators, quality control (QC) samples, and unknown study samples prior to any processing.[1][2] Quantification is then based on the ratio of the analyte's response to the IS's response, effectively nullifying variability from extraction efficiency, matrix effects, and injection volume.[3][4]
The selection of an appropriate IS is one of the most critical decisions in method development.[5] An ideal IS should mimic the analyte's behavior during sample extraction and ionization without being present in the endogenous sample matrix.[2][3] Stable-isotope labeled (SIL) versions of the analyte are often considered the "gold standard," but they can be prohibitively expensive or unavailable, especially in early drug discovery. Consequently, the use of a structurally analogous small molecule becomes a practical and effective strategy.
This compound emerges as an excellent candidate for this role. Its halogenated phenylpropionic acid structure provides the necessary physicochemical properties to act as a reliable IS for a range of acidic analytes.
Physicochemical Profile and Rationale for Selection
This compound is a synthetic organic compound with properties that make it highly suitable for use in reversed-phase chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | [6][7] |
| Molecular Weight | 202.61 g/mol | [6] |
| CAS Number | 881189-65-7 | [6][7] |
| Appearance | White crystalline powder | [6][7] |
| Melting Point | 76.0 - 86.0 °C | [7] |
Rationale as an Internal Standard:
-
Structural Similarity: The phenylpropionic acid core is a common moiety in many pharmaceutical compounds and metabolites. This structural backbone ensures that its chromatographic behavior (retention) and extraction recovery will closely track that of similar acidic analytes.
-
Distinct Mass: The presence of both chlorine and fluorine atoms provides a unique isotopic pattern and a molecular weight that is unlikely to overlap with endogenous matrix components or many common drug molecules, ensuring selectivity.
-
Ionization Efficiency: The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode electrospray ionization (ESI-), a common mode for analyzing acidic drugs.
-
Commercial Availability: The compound is readily available in high purity from various chemical suppliers, which is a practical necessity for a standard.[6][7][8][9]
-
Absence in Matrix: As a synthetic chemical, it is not naturally present in biological samples, a fundamental requirement for an internal standard.[2][4]
Principle of Internal Standard Calibration
The core principle relies on the relative response factor (RRF). The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration to generate a calibration curve. This relationship compensates for variations that affect both the analyte and the IS proportionally.
Figure 1: Conceptual workflow for quantification using the internal standard method.
Application Protocol: Quantification of an Acidic Analyte in Human Plasma
This protocol outlines a validated approach for quantifying a hypothetical acidic drug, "Analyte X," in human plasma using this compound (CFPPA) as the internal standard.
Materials and Reagents
-
Analyte X: Certified reference standard (>98% purity)
-
Internal Standard: this compound (CFPPA), >98% purity
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid (reagent grade)
-
Matrix: Blank, drug-free human plasma (K2-EDTA)
-
Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, 96-well plates, LC-MS/MS system
Preparation of Stock and Working Solutions
-
Analyte X Stock (1.00 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10.0 mL of methanol.
-
IS Stock (CFPPA, 1.00 mg/mL): Accurately weigh 10 mg of CFPPA and dissolve in 10.0 mL of methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QCs.
-
IS Working Solution (500 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Controls
-
Spiking: Spike 5 µL of the appropriate Analyte X working solution into 95 µL of blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in bulk at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
This workflow is designed for high-throughput analysis in a 96-well plate format.
Figure 2: Protein precipitation sample preparation workflow.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and should be optimized for the specific analyte and system.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold 1.0 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 10 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transitions | Analyte X: To be optimizedIS (CFPPA): 201.0 > 157.1 |
Method Validation: A Self-Validating System
A method is only trustworthy if it is validated. The protocol must adhere to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[10][11][12]
Key Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous peaks interfere with the analyte or IS.[13] The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.[13]
-
Calibration Curve: The curve, constructed from the analyte/IS peak area ratio, should have a correlation coefficient (r²) of ≥0.99.[14] At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[13]
-
Accuracy and Precision: Analyze QC samples at four levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[10][12][14]
-
Recovery: The extraction efficiency of the analyte and the IS should be determined at three QC levels. While 100% recovery is not required, it must be consistent and reproducible.[10][13]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[10] The IS is critical for correcting these effects.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions reflecting sample handling and storage: freeze-thaw, bench-top, long-term storage, and post-processed autosampler stability.[10]
Conclusion
This compound is a highly effective and reliable internal standard for the quantification of acidic analytes in complex biological matrices via LC-MS/MS. Its physicochemical properties ensure that it chromatographs and extracts similarly to a wide range of target compounds, while its unique mass prevents interference. By compensating for procedural and instrumental variability, its use significantly enhances the accuracy and precision of analytical data. The implementation of this standard within a rigorously validated method, as outlined in this guide, provides a robust and defensible workflow for regulated bioanalysis in drug development.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
- 9. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Q1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, ranging from the choice of synthetic route to reaction conditions and workup procedures. The most common synthetic pathways to this compound are the Malonic Ester Synthesis and Palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions.
Malonic Ester Synthesis Route:
-
Incomplete Deprotonation: The first step of the malonic ester synthesis involves the deprotonation of diethyl malonate. If this reaction is incomplete, the subsequent alkylation will be inefficient.
-
Side Reactions: Dialkylation of the malonic ester is a common side reaction that can reduce the yield of the desired mono-alkylated product.[2]
-
Solution: Using a slight excess of the malonic ester can help to minimize dialkylation.[4]
-
-
Inefficient Hydrolysis and Decarboxylation: The final steps involve hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation.
Palladium-Catalyzed Cross-Coupling Routes (e.g., Heck Reaction):
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical parameters.
-
Solution: The choice of base (e.g., triethylamine, potassium carbonate) and solvent can significantly impact the reaction outcome.[7] A systematic optimization of these parameters is often necessary. Microwave irradiation has been shown to accelerate Heck reactions and improve yields in some cases.[9]
-
-
Formation of Side Products: Reductive Heck reaction products can be a significant side product, reducing the yield of the desired substituted alkene.[10]
-
Solution: The choice of base, temperature, and solvent can influence the extent of this side reaction.[10]
-
Q2: What are the common side products in the synthesis of this compound and how can I minimize them?
The nature of the side products depends on the synthetic route employed.
Malonic Ester Synthesis:
-
Dialkylated Malonic Ester: As mentioned, this is a common side product.
-
Minimization: Use of an excess of malonic ester can favor mono-alkylation.[4]
-
-
Unreacted Starting Materials: Incomplete reaction will leave starting materials in the product mixture.
-
Minimization: Ensure sufficient reaction times and appropriate temperatures for each step.
-
Heck Reaction:
-
Reductive Heck Product: This forms when the intermediate undergoes conjugate addition instead of β-hydride elimination.[10]
-
Minimization: Careful selection of the base, solvent, and temperature can minimize this side product.[10]
-
-
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures.
-
Minimization: Using the appropriate catalyst and ligand system can suppress this side reaction.
-
Q3: I'm having trouble with the purification of the final product. What are the recommended methods?
Purification of this compound typically involves crystallization or column chromatography.
-
Crystallization: This is often the most effective method for obtaining a high-purity product.
-
Recommended Solvents: A common solvent system for crystallization is ethyl acetate/petroleum ether.[6] The crude product is dissolved in a minimal amount of hot ethyl acetate, and then petroleum ether is added until turbidity is observed. Cooling the solution should induce crystallization of the pure product.
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Recommended Eluent: A mixture of hexane and ethyl acetate is a common eluent system. The polarity can be adjusted to achieve good separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for synthesizing this compound are:
-
Malonic Ester Synthesis: This is a classic and reliable method for forming carboxylic acids. It involves the alkylation of diethyl malonate with a suitable benzyl halide (e.g., 4-chloro-3-fluorobenzyl bromide), followed by hydrolysis and decarboxylation.[1][2][11]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Heck Reaction: This reaction couples an aryl halide (4-chloro-3-fluoro-iodobenzene or -bromobenzene) with an alkene like acrylic acid or its esters, followed by reduction of the double bond.[7][9][10]
-
Suzuki Coupling: This involves the reaction of a boronic acid derivative of the phenyl ring with a three-carbon chain containing a leaving group, catalyzed by a palladium complex.[12][13][14]
-
Q2: What are the critical safety precautions for this synthesis?
-
Handling of Reagents:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive.
-
Solvents: Organic solvents should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
-
Reaction Conditions:
-
Inert Atmosphere: Reactions involving organometallic reagents or catalysts often require an inert atmosphere to prevent decomposition.
-
Pressure: Some reactions may be carried out under pressure in an autoclave. Ensure proper training and equipment are used.[15]
-
Q3: Can you provide a general experimental protocol for the Malonic Ester Synthesis of this compound?
Below is a generalized, step-by-step protocol. Note: This is a representative procedure and may require optimization for your specific laboratory conditions.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 4-chloro-3-fluorobenzyl chloride (or bromide) dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl).
-
Heat the mixture to reflux until the hydrolysis is complete.
-
If a basic hydrolysis was performed, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic.
-
Extract the resulting diacid with an organic solvent.
-
Remove the solvent under reduced pressure.
-
Heat the crude diacid to a temperature of 150-175°C until the evolution of CO2 ceases.[5][6]
-
Cool the residue to obtain the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Data and Visualizations
Table 1: Comparison of Synthetic Routes
| Feature | Malonic Ester Synthesis | Heck Reaction |
| Starting Materials | Diethyl malonate, 4-chloro-3-fluorobenzyl halide | 4-chloro-3-fluoroaryl halide, acrylic acid/ester |
| Key Reagents | Strong base (e.g., sodium ethoxide) | Palladium catalyst, base (e.g., triethylamine) |
| Number of Steps | Typically 2-3 steps | Typically 2 steps (coupling and reduction) |
| Common Side Reactions | Dialkylation | Reductive Heck product, homocoupling |
| Advantages | Well-established, reliable | High atom economy, milder conditions possible |
| Disadvantages | Can have lower atom economy | Catalyst cost and sensitivity |
Diagram 1: Malonic Ester Synthesis Workflow
Caption: Workflow of the Malonic Ester Synthesis.
Diagram 2: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck Reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 4-Chloro-3-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 3-(4-Chloro-3-fluorophenyl)propionic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-(4-Chloro-3-fluorophenyl)propionic acid. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. Crude samples of this compound can contain a variety of impurities stemming from the synthetic route employed, most commonly a malonic ester synthesis or similar pathways.[2][3] These impurities may include unreacted starting materials, side-products, and residual solvents.
This guide provides a systematic approach to purifying crude this compound, focusing on three primary techniques: Acid-Base Extraction , Recrystallization , and Column Chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic method. For a typical malonic ester synthesis, you can anticipate the following:
-
Unreacted Starting Materials: Such as the corresponding benzyl halide and diethyl malonate (or other malonic esters).[3]
-
Dialkylated Byproducts: Malonic esters can undergo dialkylation, leading to impurities that are structurally similar to the desired product.[3]
-
Partially Hydrolyzed Intermediates: Incomplete hydrolysis of the ester intermediates will result in the corresponding ethyl or methyl esters of the final product.
-
Decarboxylation Byproducts: Premature or incomplete decarboxylation can lead to the presence of the malonic acid intermediate.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, toluene, ethyl acetate) may be present.
Q2: My crude product is an oil or a sticky solid. How can I handle this?
A2: Oiling out or the presence of a sticky solid is a common issue, often caused by a significant amount of impurities that depress the melting point of the desired compound. It can also occur during recrystallization if the solution is supersaturated or cools too quickly.[4] The first step is to attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or pentane. If the material remains oily, it is highly recommended to proceed with an initial purification step like acid-base extraction or column chromatography to remove the bulk of the impurities before attempting recrystallization.
Q3: I am seeing streaks on my TLC plate when analyzing my crude product. What does this indicate?
A3: Streaking on a TLC plate is a common phenomenon with carboxylic acids.[5] This is due to the polar carboxylic acid group interacting strongly with the polar silica gel stationary phase. This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluting solvent system. This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
Purification Workflows and Troubleshooting
The choice of purification technique depends on the nature and quantity of the impurities present. Often, a combination of methods is required to achieve high purity.
Caption: General purification workflow for crude this compound.
Acid-Base Extraction: A Robust First-Pass Purification
This technique is highly effective for separating the acidic desired product from neutral and basic impurities.[6]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and basic impurities and can be discarded.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 6M hydrochloric acid (HCl), until the pH is acidic (check with litmus paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of brine (saturated NaCl solution) can also help to break up emulsions. |
| Low Recovery of Product | Incomplete extraction into the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH is sufficiently acidic (pH < 4). Check with a pH meter for accuracy. Cooling the solution thoroughly can also improve precipitation. | |
| Product is an Oil After Acidification | Presence of impurities that lower the melting point. | Extract the oily product into a fresh portion of an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent. The resulting solid may still require further purification by recrystallization or chromatography. |
Recrystallization: For High Purity of Solid Samples
Recrystallization is an excellent technique for purifying solid compounds with a relatively low level of impurities.[7] The key is to find a suitable solvent or solvent system.
Solvent Selection:
A systematic approach to solvent selection is crucial for successful recrystallization.[8]
| Solvent/System | Rationale | Expected Outcome |
| Toluene | The aromatic nature of toluene is compatible with the phenyl ring of the target molecule. | Good solubility at high temperatures, poor solubility at low temperatures. |
| Ethanol/Water | A polar protic solvent system that can be fine-tuned. | The compound should be soluble in hot ethanol and insoluble in cold water. |
| Ethyl Acetate/Hexanes | A moderately polar solvent system. | The compound should be soluble in hot ethyl acetate and insoluble in cold hexanes. |
Experimental Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[9] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[4] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, the crude material may require initial purification by another method.[4] |
| Low Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled thoroughly in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.[9] |
Column Chromatography: For Complex Mixtures and Oily Products
Column chromatography is a powerful technique for separating compounds with different polarities.[10][11]
Caption: Workflow for purification by column chromatography.
Experimental Protocol:
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired product from impurities. A common starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexanes:EtOAc:AcOH). The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures. |
| Column overloading. | Use a larger column or load less crude material. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Peak Tailing in Fractions | Strong interaction between the carboxylic acid and silica gel. | Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent to suppress this interaction.[5] |
References
- 1. This compound [myskinrecipes.com]
- 2. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. odinity.com [odinity.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Troubleshooting low solubility of 3-(4-Chloro-3-fluorophenyl)propionic acid
Welcome to the technical support center for 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will explore the fundamental principles governing its solubility and provide a series of structured, practical solutions.
Section 1: Understanding the Molecule
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine, contributes to its hydrophobic nature and potentially high crystal lattice energy, both of which can lead to poor aqueous solubility. The presence of the carboxylic acid group, however, provides a handle for pH-dependent solubility manipulation.
Physicochemical Properties Overview
| Property | Value / Information | Source |
| Molecular Formula | C₉H₈ClFO₂ | [1][2] |
| Molecular Weight | 202.61 g/mol | [2] |
| Appearance | White crystals or powder | [1] |
| Key Structural Features | Halogenated phenyl ring (hydrophobic), Propionic acid chain (ionizable) | [3][4] |
| Solubility Profile | Soluble in DMSO. Low aqueous solubility is expected. | [2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The low aqueous solubility is primarily due to the hydrophobic nature of the chloro-fluorophenyl group. This large, nonpolar part of the molecule resists interaction with polar water molecules, making dissolution unfavorable. Furthermore, as a weak acid, the compound exists predominantly in its neutral, less soluble form in neutral or acidic aqueous solutions.[5]
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What's happening?
A2: Heating increases the kinetic energy of the system, which can temporarily increase the solubility of many compounds.[6] However, if the solution becomes supersaturated, the compound will precipitate out as it cools and the thermodynamic equilibrium shifts back to favor the less soluble, solid state. This indicates that a simple temperature change is insufficient to overcome the intrinsic low solubility.
Q3: Can I use DMSO to dissolve the compound for my aqueous-based assay?
A3: While this compound is soluble in DMSO, introducing a DMSO stock solution into an aqueous buffer can cause the compound to precipitate. This "solvent-shifting" occurs if the final concentration of DMSO is too low to maintain solubility. It is critical to keep the final DMSO concentration consistent across all experiments and ensure it is below a level that affects your assay's performance or causes precipitation.
Q4: What is the first and most important step I should take to improve its solubility in an aqueous buffer?
A4: The most effective initial step is to adjust the pH of the solution. As a carboxylic acid, this compound will become significantly more soluble as the pH increases above its acid dissociation constant (pKa). By deprotonating the carboxylic acid to its carboxylate form (R-COO⁻), the molecule becomes charged and thus more readily solvated by polar water molecules.[7][8][9]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Systematic pH Adjustment Protocol
The solubility of ionizable drugs is pH-dependent, with the ionic form typically being more soluble than the neutral form.[9] For a weak acid like this compound, increasing the pH above its pKa will convert it to its more soluble anionic (carboxylate) form.
Causality: According to the Henderson-Hasselbalch equation and Le Chatelier's principle, adding a base (e.g., NaOH) removes H⁺ ions from the solution, shifting the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the right.[7][8] This increases the concentration of the soluble carboxylate ion.
Experimental Protocol:
-
Preparation: Prepare a slurry of the compound in your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration slightly higher than your target.
-
Initial pH Measurement: Use a calibrated pH meter to measure the starting pH of the slurry.
-
Titration: While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Observation: Monitor the solution for visual clarity. Continue adding base and monitoring the pH until the compound fully dissolves.
-
Determine Solubilization pH: Record the pH at which complete dissolution occurs. This is your minimum working pH.
-
Validation: It is recommended to work at a pH at least 1-2 units above the pKa to ensure the compound remains in its ionized, soluble form. The pKa for this specific molecule is not readily published, but for similar phenylpropionic acids, it is typically in the range of 4.0-5.0. Therefore, aiming for a pH of 6.5 or higher is a sound strategy.
-
Final Adjustment: If necessary, adjust the pH back down slightly with a dilute acid (e.g., 0.1 M HCl), ensuring you do not go below the solubilization pH where precipitation might re-occur.
Guide 2: Co-Solvent Screening Workflow
If pH adjustment alone is insufficient or incompatible with your experimental constraints, using a co-solvent system is the next logical step.[10][11] Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[11][12]
Causality: Co-solvents like ethanol or propylene glycol can disrupt the hydrogen bonding network of water and create a microenvironment that is more accommodating to the nonpolar phenyl ring of the compound, thereby increasing solubility.[11][13]
Workflow Diagram:
Caption: Decision workflow for using co-solvents.
Recommended Co-solvents for Screening:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Protocol for Co-Solvent Evaluation:
-
Stock Preparation: Dissolve a high concentration of this compound in each candidate co-solvent (e.g., 50 mg/mL).
-
Titration: Prepare your final aqueous buffer. While vortexing the buffer, slowly add small aliquots of the co-solvent stock solution.
-
Determine Precipitation Point: Note the percentage (v/v) of co-solvent at which precipitation first occurs.
-
Select Optimal System: Choose the co-solvent that allows for your target concentration with the lowest percentage of organic solvent to minimize potential artifacts in your experiment. A synergistic effect can often be achieved by combining pH adjustment with a co-solvent system.[14]
Guide 3: Advanced Solubilization Strategies
If the above methods fail, more advanced formulation techniques can be employed. These methods are commonly used in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[15][16]
1. Surfactants and Micellar Solubilization:
-
Mechanism: Surfactants (e.g., Tween® 80, Sodium Dodecyl Sulfate - SDS) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate the nonpolar phenyl ring of your compound, while the hydrophilic shell maintains solubility in the aqueous medium.[6]
-
Application: This is particularly useful for in vitro assays. Prepare a buffer containing the surfactant just above its critical micelle concentration, then add the compound.
2. Particle Size Reduction:
-
Mechanism: Decreasing the particle size of a solid drug increases the surface area available for interaction with the solvent, which can enhance the dissolution rate.[12][16]
-
Application: Techniques like micronization or nanosuspension can be employed. While this does not change the equilibrium solubility, it can be critical for achieving dissolution in a reasonable timeframe.[12] This is an advanced technique requiring specialized equipment.
Section 4: Summary and Key Takeaways
Troubleshooting the low solubility of this compound should follow a logical, stepwise progression.
Troubleshooting Logic Diagram:
Caption: Stepwise solubility troubleshooting logic.
-
Always start with pH adjustment. It is the most direct and chemically sound method for this class of compounds.
-
Use co-solvents methodically. Screen several options and use the minimum concentration necessary to avoid impacting your downstream experiments.
-
Validate your final formulation. Ensure the compound remains soluble under your final experimental conditions (temperature, concentration, and duration).
By systematically applying these principles and protocols, you can successfully overcome the solubility challenges of this compound and achieve reliable, reproducible experimental results.
References
- 1. This compound, 96% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | CAS 881189-65-7 | Sun-shinechem [sun-shinechem.com]
- 3. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. fiveable.me [fiveable.me]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. jddt.in [jddt.in]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Preventing side reactions in the synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-chloro-3-fluorophenyl)propionic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important class of intermediates. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common side reactions, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes to this compound, and what are their key trade-offs?
A1: There are two principal and industrially relevant pathways to this target molecule, each with distinct advantages and challenges.
-
Cinnamic Acid Pathway: This route involves the condensation of 4-chloro-3-fluorobenzaldehyde with malonic acid (or its equivalent) to form 4-chloro-3-fluorocinnamic acid, which is subsequently reduced.
-
Advantages: Often utilizes milder conditions for the initial condensation and avoids the use of strong Lewis acids. The starting materials are generally accessible.
-
Challenges: The primary challenge lies in the selective reduction of the alkene double bond without causing dehalogenation of the sensitive C-Cl bond. Cinnamic acid intermediates can also be prone to polymerization under certain conditions[1][2].
-
-
Friedel-Crafts Acylation Pathway: This classic approach involves the reaction of 2-chloro-1-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate keto-acid, which is then reduced to the final product.
-
Advantages: A very direct and often high-yielding method for constructing the carbon skeleton.
-
Challenges: The key difficulty is controlling the regioselectivity of the acylation on the di-substituted benzene ring. The reaction requires stoichiometric amounts of a strong Lewis acid, which can complicate workup and waste disposal. The final reduction step also carries the risk of dehalogenation.
-
The choice between these routes often depends on available starting materials, scale, and the specific equipment available for hydrogenation and handling Lewis acids.
Q2: I am starting my synthesis development. How do I choose the optimal route?
A2: The optimal route depends on a careful analysis of your laboratory's capabilities and project goals. The following decision-making workflow can guide your choice.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Common Side Reactions & Prevention
This guide is structured by reaction type to directly address specific issues you may encounter.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 2-chloro-1-fluorobenzene with succinic anhydride is giving me a mixture of isomers. How can I improve the selectivity?
A: This is a classic challenge of electrophilic aromatic substitution on a ring with competing directing groups. Both fluorine and chlorine are ortho, para-directing deactivators[3][4]. However, fluorine is less deactivating than chlorine. The incoming electrophile (the acylium ion) will be directed by both substituents.
-
The Cause of the Problem:
-
Fluorine Directing Effect: Directs ortho and para to its position. The position para to fluorine is also meta to chlorine.
-
Chlorine Directing Effect: Directs ortho and para to its position. The position para to chlorine is the desired position for substitution.
-
Steric Hindrance: The positions ortho to the halogens are sterically hindered, which often disfavors substitution at those sites.
-
The result is often a mixture where the major product is substitution para to the chlorine, but a significant side product arises from substitution para to the fluorine.
-
Solutions & Protocols:
-
Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can increase the kinetic selectivity towards the thermodynamically more stable product, which is often the less sterically hindered isomer.
-
Choice of Lewis Acid: While AlCl₃ is common, milder Lewis acids like FeCl₃ or SnCl₄ can sometimes offer better selectivity by modulating the reactivity of the electrophile.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Avoid highly polar or coordinating solvents that can deactivate the catalyst.
-
Recommended Protocol for Improved Regioselectivity:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Suspend succinic anhydride (1.0 eq) and aluminum chloride (AlCl₃, 2.2 eq) in anhydrous DCM.
-
Cool the slurry to -10 °C using an ice/salt bath.
-
Add 2-chloro-1-fluorobenzene (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench it by slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product ratio by ¹H NMR or GC-MS to assess isomer distribution.
Issue 2: Polymerization During Cinnamic Acid Synthesis/Handling
Q: During the Knoevenagel condensation to form 4-chloro-3-fluorocinnamic acid, I am getting a low yield of an insoluble, sticky solid. Is this polymerization?
A: Yes, this is highly likely a polymerization side reaction. Cinnamic acids and their derivatives, containing a conjugated system with an activated double bond, can undergo radical or thermal polymerization, especially at elevated temperatures or in the presence of initiators[1][5][6].
-
The Cause of the Problem: The condensation reaction (e.g., Knoevenagel or Perkin) often requires heat. This thermal energy, especially during prolonged reaction times, can initiate the polymerization of the product as it forms[5].
-
Solutions & Protocols:
-
Minimize Reaction Temperature and Time: Use a catalyst system that allows for lower reaction temperatures. The Doebner modification of the Knoevenagel condensation, using pyridine and a catalytic amount of piperidine, can often be performed at or slightly above room temperature[7]. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Work in an Inert Atmosphere: While not always necessary, performing the reaction under nitrogen can help prevent oxidation that might generate radical species capable of initiating polymerization.
-
Add a Radical Inhibitor: For particularly stubborn cases, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture can suppress polymerization.
-
Issue 3: Dehalogenation During Catalytic Hydrogenation
Q: This is my biggest challenge. When I try to reduce the double bond of 4-chloro-3-fluorocinnamic acid using Pd/C and H₂, I lose the chlorine atom, resulting in 3-(3-fluorophenyl)propionic acid as a major byproduct. How do I prevent this?
A: Hydrodehalogenation, particularly of aryl chlorides, is a very common and facile side reaction during catalytic hydrogenation[8][9]. The palladium catalyst is highly active not only for C=C bond reduction but also for the hydrogenolysis of the C-Cl bond. The C-F bond is generally much stronger and less susceptible to cleavage.
-
The Cause of the Problem: The mechanism involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. This process competes directly with the hydrogenation of the alkene.
-
Solutions & Protocols: The key is to decrease the catalyst's activity towards C-Cl bond cleavage while retaining its activity for alkene reduction.
Caption: Competing reaction pathways during hydrogenation.
Strategies for Selective Reduction:
| Strategy | Catalyst/Reagent | Conditions | Rationale & Comments |
| 1. Use a Milder Catalyst | 5% PtO₂ (Adam's catalyst) or Rh/C | Low H₂ pressure (1-4 atm), Room Temp. | Platinum and Rhodium often show lower activity for hydrogenolysis of C-Cl bonds compared to Palladium. This is the most recommended first approach. |
| 2. Modify the Catalyst | 10% Pd/C with an amine base (e.g., triethylamine, diisopropylethylamine) | 1-2 equivalents of amine base, Low H₂ pressure, Room Temp. | The base can selectively poison the acidic sites on the catalyst surface that are often implicated in hydrogenolysis, reducing dehalogenation. |
| 3. Use a Poisoned Catalyst | Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate) | Low H₂ pressure, Room Temp. | Although typically used for alkyne to cis-alkene reduction, its deliberately reduced activity makes it an excellent candidate for avoiding dehalogenation. |
| 4. Transfer Hydrogenation | Ammonium formate, Cyclohexene, or Hydrazine | 10% Pd/C, Reflux in MeOH or EtOH | Using a hydrogen donor instead of H₂ gas can sometimes provide a milder, more selective reduction environment, minimizing C-Cl cleavage. |
Recommended Protocol for Selective Hydrogenation:
-
In a hydrogenation flask, dissolve 4-chloro-3-fluorocinnamic acid (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add 5% Platinum(IV) oxide (PtO₂, 1-2 mol%).
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).
-
Stir the reaction vigorously at room temperature. Monitor hydrogen uptake and reaction progress by TLC/HPLC.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization or chromatography.
References
- 1. Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines [mdpi.com]
- 2. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(4-Chloro-3-fluorophenyl)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a successful synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and aim to ensure both high yield and purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the malonic ester synthesis pathway, a common and reliable method for this transformation.
Issue 1: Low Yield of the Desired Mono-alkylated Product
Symptom: After the initial alkylation of diethyl malonate with 4-chloro-3-fluorobenzyl halide, the yield of the desired diethyl (4-chloro-3-fluorobenzyl)malonate is significantly lower than expected.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Diethyl Malonate: The formation of the malonate enolate is crucial for the subsequent alkylation. If deprotonation is incomplete, the starting material will remain, leading to a low yield.
-
Solution: Ensure the use of a strong, anhydrous base. Sodium ethoxide (NaOEt) in absolute ethanol is a standard choice. The base should be freshly prepared or properly stored to avoid deactivation by moisture. Use of at least a full molar equivalent of the base relative to the diethyl malonate is recommended to drive the enolate formation to completion.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to either unreacted starting materials or the formation of side products.
-
Side Reactions: The primary competing reaction is the E2 elimination of the benzyl halide, which can be promoted by a sterically hindered base or high temperatures.
Issue 2: Significant Formation of Dialkylated Byproduct
Symptom: Analysis of the crude product mixture shows a substantial amount of diethyl bis(4-chloro-3-fluorobenzyl)malonate alongside the desired mono-alkylated product.
Potential Causes and Solutions:
-
Excess Base or Alkylating Agent: If more than one equivalent of base is used, or if the reaction conditions allow for the deprotonation of the mono-alkylated product, subsequent reaction with the alkylating agent will lead to dialkylation.[5]
-
Solution: Carefully control the stoichiometry, using a 1:1 ratio of base to diethyl malonate. To further suppress dialkylation, the malonic ester can be used in excess.[2][6] A strategy of slow, dropwise addition of the 4-chloro-3-fluorobenzyl halide to the pre-formed malonate enolate solution can also help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Issue 3: Incomplete Hydrolysis and Decarboxylation
Symptom: After the final acidification and heating steps, the product is contaminated with the intermediate malonic acid derivative or the diester.
Potential Causes and Solutions:
-
Insufficient Hydrolysis: The saponification of the diethyl ester to the corresponding dicarboxylate salt may be incomplete.
-
Solution: Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis and that the reaction is heated at reflux for an adequate amount of time to drive the reaction to completion. Monitoring the reaction by TLC can confirm the disappearance of the starting diester.
-
-
Incomplete Decarboxylation: The substituted malonic acid requires sufficient heat to undergo decarboxylation.
-
Solution: After acidification, ensure the reaction mixture is heated to a temperature high enough (typically >100 °C) to induce decarboxylation.[7] The evolution of CO2 gas is an indicator that the reaction is proceeding. Heating should continue until gas evolution ceases.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for preparing this compound?
A1: The malonic ester synthesis is a robust and well-established method for this transformation.[8][9] It involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable 4-chloro-3-fluorobenzyl halide, followed by hydrolysis and decarboxylation. This method is generally high-yielding and avoids the use of expensive or highly toxic reagents. Another potential route is the Heck reaction, coupling 4-chloro-3-fluoro-halobenzene with an acrylate ester followed by reduction, which can also be effective but may require more optimization of catalytic conditions.[10][11][12]
Q2: What is the best choice of base for the alkylation step in the malonic ester synthesis?
A2: Sodium ethoxide (NaOEt) in ethanol is the most common and effective base for the deprotonation of diethyl malonate. It is crucial that the alkoxide of the base matches the alkyl group of the ester to prevent transesterification, which would lead to a mixture of products.[5] For example, use sodium ethoxide with diethyl malonate and sodium methoxide with dimethyl malonate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Q4: What are the key parameters to control in the Heck reaction if I choose that route?
A4: For a Heck reaction involving an electron-deficient aryl halide like 4-chloro-3-fluorobromobenzene, key parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Palladacycle catalysts or palladium complexes with bulky, electron-rich phosphine ligands are often effective.[10] Common bases include organic amines like triethylamine or inorganic bases like potassium carbonate. Polar aprotic solvents such as DMF or NMP are typically used, and the reaction temperature often needs to be elevated (80-140 °C) to ensure a good reaction rate.[13]
Q5: What is the best method for purifying the final product?
A5: The final product, this compound, is a solid at room temperature.[14][15] After an aqueous workup to remove inorganic salts and other water-soluble impurities, the crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or a hydrocarbon solvent like heptane. If significant impurities remain, column chromatography on silica gel may be necessary.
Optimized Experimental Protocol: Malonic Ester Synthesis
This protocol provides a step-by-step methodology for the synthesis of this compound.
Step 1: Alkylation of Diethyl Malonate
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.
-
Add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Once the sodium has completely reacted, add diethyl malonate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 4-chloro-3-fluorobenzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester from the previous step, add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC for the disappearance of the diester).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidic solution to reflux to effect decarboxylation. Continue heating until the evolution of CO2 ceases.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of diethyl malonate | Use a strong, anhydrous base (e.g., NaOEt) in at least a 1:1 molar ratio. |
| Incorrect stoichiometry | Use a slight excess of diethyl malonate (1.1-1.2 eq.). | |
| Side reactions (E2 elimination) | Use a non-hindered base and moderate reaction temperature. | |
| Dialkylation | Excess base or alkylating agent | Use a 1:1 ratio of base to malonate; consider slow addition of the alkyl halide. |
| Incomplete Hydrolysis/Decarboxylation | Insufficient base or heating for hydrolysis | Use excess NaOH/KOH and ensure sufficient reflux time. |
| Insufficient heating for decarboxylation | Heat the acidified solution until CO2 evolution stops. |
Visualizations
Caption: Reaction pathway for the malonic ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 8. askthenerd.com [askthenerd.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. This compound, 96% | Fisher Scientific [fishersci.ca]
- 15. This compound [myskinrecipes.com]
Technical Support Center: Identification of Impurities in 3-(4-Chloro-3-fluorophenyl)propionic Acid Samples
Welcome to the technical support center for the analysis of 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the quality and integrity of your analytical results.
Troubleshooting Guide: Common Issues in Impurity Analysis
This section addresses specific challenges you may encounter during the analysis of this compound and provides actionable solutions based on established scientific principles.
Scenario 1: Unexpected Peaks in Your HPLC Chromatogram
Question: I'm seeing several unexpected small peaks in my reverse-phase HPLC chromatogram of a this compound sample. How do I determine their origin and identity?
Answer: The appearance of unexpected peaks is a common challenge in impurity profiling. These peaks can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or contamination. A systematic approach is crucial for identification.
Causality and Recommended Actions:
-
Process-Related Impurities: The synthesis of this compound likely involves steps such as Friedel-Crafts acylation followed by a reduction.[1] This process can lead to several potential impurities:
-
Starting Material Carryover: Incomplete reaction can result in the presence of starting materials.
-
Byproducts: Side reactions, such as polyacylation (though less common than in alkylation), can occur.[2]
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
-
Degradation Products: this compound, like many organic molecules, can degrade under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[3][4] Common degradation pathways for aromatic carboxylic acids can involve decarboxylation or modifications to the aromatic ring.
-
Contamination: Impurities can be introduced from solvents, reagents, or equipment.
Troubleshooting Workflow:
To systematically identify these unknown peaks, a multi-faceted analytical approach is recommended. This involves a combination of chromatographic and spectroscopic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in an API like this compound?
A1: The acceptance criteria for impurities are dictated by regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[2] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% | ≥ 0.05% |
| Qualification | ≥ 0.15% | ≥ 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. [5] |
Q2: Which analytical technique is best suited for initial impurity detection and quantification?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the most widely used and robust technique for the initial detection and quantification of non-volatile organic impurities in pharmaceutical substances. Its high sensitivity and resolving power make it ideal for separating structurally similar compounds. For volatile impurities, Gas Chromatography (GC) is the preferred method.[6]
Q3: How can I confirm the structure of an unknown impurity?
A3: Structural elucidation of an unknown impurity typically requires a combination of techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial information about the molecular weight and fragmentation pattern of the impurity.[7] For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8] NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[8][9]
Q4: What is a forced degradation study, and why is it necessary?
A4: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to accelerate its decomposition.[10] These studies are essential for several reasons:
-
To identify potential degradation products that could form during storage and handling.
-
To establish the degradation pathways of the drug substance.
-
To demonstrate the specificity and stability-indicating nature of the analytical methods used for impurity testing.[3]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential non-volatile impurities.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid or Formic acid (for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35-40 min (90-10% B), 40-45 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Table 2: Suggested HPLC Parameters. |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is designed for the detection and identification of volatile organic impurities, such as residual solvents.
1. Materials and Reagents:
-
This compound sample
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling point solvent
-
Headspace vials
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 35-350 amu |
| Table 3: Suggested GC-MS Parameters. |
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO and seal the vial.
-
Incubate the vial at 80 °C for 15 minutes before injection.
Protocol 3: NMR Sample Preparation for Structural Elucidation
This protocol describes the preparation of a sample for NMR analysis to confirm the structure of an isolated impurity.
1. Materials and Reagents:
-
Isolated impurity (collected from preparative HPLC or other purification methods)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
2. Procedure:
-
Dissolve 1-5 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, to fully characterize the structure.[8]
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Overview of a forced degradation study.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 3-(4-Chloro-3-fluorophenyl)propionic acid
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the production of this key pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and reproducibility of your synthesis at any scale.
The presence of both chloro and fluoro substituents on the phenyl ring introduces specific electronic and steric factors that can influence reaction outcomes. This guide will address these nuances, providing a scientifically grounded framework for process optimization and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: There are two primary and well-established synthetic routes for the large-scale production of this compound:
-
Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester (typically diethyl malonate) with 4-chloro-3-fluorobenzyl halide, followed by hydrolysis and decarboxylation. It is a versatile and cost-effective route, particularly when the starting materials are readily available.[1][2]
-
Hydrogenation of 3-(4-Chloro-3-fluorophenyl)acrylic acid (Cinnamic Acid Derivative): This route involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method is often preferred for its high atom economy and cleaner reaction profiles, provided the substituted cinnamic acid is accessible. Palladium-based catalysts are commonly employed for this transformation.
Q2: We are observing significant amounts of a dialkylated byproduct in our malonic ester synthesis. How can we mitigate this?
A2: The formation of a dialkylated product is a common side reaction in malonic ester synthesis, arising from the deprotonation and subsequent alkylation of the mono-alkylated intermediate.[3] To minimize this, consider the following strategies:
-
Use of Excess Malonic Ester: Employing a slight excess (1.1 to 1.5 equivalents) of the malonic ester can competitively inhibit the second alkylation of the desired mono-alkylated product.[2]
-
Controlled Addition of Alkylating Agent: A slow, controlled addition of the 4-chloro-3-fluorobenzyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the extent of dialkylation. Using a base that matches the ester's alcohol component (e.g., sodium ethoxide with diethyl malonate) can prevent transesterification, which can complicate the product mixture.[3]
Q3: Our hydrogenation of 3-(4-Chloro-3-fluorophenyl)acrylic acid is sluggish and incomplete. What are the likely causes?
A3: Incomplete hydrogenation can stem from several factors, primarily related to catalyst activity and reaction conditions.[4] Here are some key areas to investigate:
-
Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities in the starting material, solvent, or hydrogen gas.[4] Sulfur- and nitrogen-containing compounds are common poisons for palladium catalysts. Ensure the purity of all reagents and consider passing the hydrogen gas through a purification train.
-
Insufficient Catalyst Loading: On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration. Ensure efficient agitation to maintain a uniform slurry.
-
Suboptimal Temperature and Pressure: While milder conditions are often preferred to prevent side reactions, insufficient temperature or hydrogen pressure can lead to slow reaction rates. A systematic optimization of these parameters is recommended.
Troubleshooting Guide: Malonic Ester Synthesis Route
This section provides a structured approach to troubleshooting common issues encountered during the malonic ester synthesis of this compound.
Issue 1: Low Yield of Alkylated Malonic Ester
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and fresh base (e.g., sodium ethoxide). Verify the absence of moisture in the solvent and glassware. | The acidity of malonic esters is significantly higher than that of simple esters, but complete deprotonation is crucial for efficient alkylation. Water will quench the enolate, reducing the yield. |
| Side Reactions of the Alkylating Agent | Add the 4-chloro-3-fluorobenzyl halide to the pre-formed enolate at a controlled rate. Avoid excessive temperatures during the addition. | Benzyl halides can undergo self-condensation or other side reactions under basic conditions. |
| Poor Quality of Starting Materials | Verify the purity of diethyl malonate and 4-chloro-3-fluorobenzyl halide using appropriate analytical techniques (e.g., GC, NMR). | Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate. |
Issue 2: Premature Decarboxylation During Workup
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Elevated Temperature During Acidification | Perform the acidic workup at a reduced temperature (e.g., 0-10 °C). | Substituted malonic acids are β-dicarboxylic acids and are susceptible to decarboxylation upon heating, especially under acidic conditions.[5] |
| Strongly Acidic Conditions | Use a milder acid for the workup or add the acid slowly to control the exotherm. | The rate of decarboxylation can be accelerated by strong acidic conditions. |
| Electron-Withdrawing Substituents | Be aware that the chloro and fluoro substituents can increase the propensity for decarboxylation. | Electron-withdrawing groups can stabilize the carbanion-like transition state of decarboxylation, thereby increasing the rate of CO₂ loss.[5] |
Workflow for Malonic Ester Synthesis
Caption: Workflow for the malonic ester synthesis of the target compound.
Troubleshooting Guide: Hydrogenation Route
This section addresses common challenges in the catalytic hydrogenation of 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Issue 1: Incomplete Hydrogenation and Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Poisoning | Purify the starting material to remove potential catalyst poisons. Use high-purity hydrogen and solvents. Consider a pre-treatment of the substrate with activated carbon. | Impurities can irreversibly bind to the catalyst's active sites, reducing its efficacy.[4] |
| Poor Mass Transfer | Increase the agitation speed to ensure good mixing of the catalyst, substrate, and hydrogen. On a larger scale, consider the reactor design to avoid "dead zones". | The rate of hydrogenation is often limited by the diffusion of hydrogen from the gas phase to the catalyst surface. |
| Incorrect Catalyst Choice | Screen different palladium catalysts (e.g., Pd/C, Pd/Al2O3) and consider variations in metal loading. | The choice of catalyst support and metal loading can significantly impact the activity and selectivity of the hydrogenation reaction. |
Issue 2: Hydrodehalogenation Side Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Harsh Reaction Conditions | Optimize the reaction temperature and pressure to the mildest conditions that still provide a reasonable reaction rate. | High temperatures and pressures can promote the cleavage of the carbon-halogen bond, leading to dehalogenated impurities. |
| Catalyst Type | While less common for chloro and fluoro substituents, some catalysts may have a higher propensity for hydrodehalogenation. If this is observed, screen alternative catalysts. | The nature of the catalyst's active sites can influence the selectivity between hydrogenation and hydrodehalogenation. |
| Prolonged Reaction Times | Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid over-reduction. | Extended reaction times can increase the likelihood of side reactions, including hydrodehalogenation. |
Decision Tree for Hydrogenation Troubleshooting
Caption: A decision tree to guide troubleshooting of incomplete hydrogenation.
Impurity Profiling and Control
The identification and control of impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[6][7] During the synthesis of this compound, several potential impurities can arise from the starting materials, intermediates, and side reactions.
Potential Impurities:
-
From Malonic Ester Synthesis:
-
Dialkylated Product: As discussed, this is a common byproduct that needs to be controlled.
-
Unreacted Starting Materials: Residual 4-chloro-3-fluorobenzyl halide and diethyl malonate.
-
Decarboxylation Precursor: The substituted malonic acid, if the decarboxylation is incomplete.
-
-
From Hydrogenation Route:
-
Dehalogenated Products: 3-(3-Fluorophenyl)propionic acid and 3-phenylpropionic acid.
-
Over-reduction Products: If other reducible functional groups are present.
-
Unreacted Starting Material: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
-
Analytical Control:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for monitoring reaction progress and quantifying the purity of the final product. A well-developed HPLC method is essential for separating the desired product from all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
Technical Support Center: Degradation Pathway Analysis of 3-(4-Chloro-3-fluorophenyl)propionic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Chloro-3-fluorophenyl)propionic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable degradation studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways I should anticipate for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which features a substituted aromatic ring and a propionic acid side chain, several degradation pathways are plausible under forced degradation conditions (e.g., hydrolysis, oxidation, photolysis)[1][2].
-
Oxidative Degradation: The benzene ring is susceptible to oxidation, which can lead to hydroxylation at various positions or even ring opening[3][4]. The propionic acid side chain can also be oxidized, potentially leading to chain shortening (beta-oxidation like pathway) or decarboxylation[5][6][7].
-
Hydrolytic Degradation: While the ether linkage is absent, prolonged exposure to harsh acidic or basic conditions at elevated temperatures might lead to minor degradation, though this is generally less common for this type of molecule compared to esters[8][9].
-
Photodegradation: The presence of halogens (chloro and fluoro groups) on the aromatic ring suggests that the compound may be susceptible to photodegradation. This could involve dehalogenation or other rearrangements of the aromatic system upon exposure to UV or visible light[10].
Q2: What are the initial steps for designing a forced degradation study for this compound?
A2: A well-designed forced degradation study should systematically evaluate the impact of various stress conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[2].
-
Stress Conditions: Subject the compound to a range of conditions including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60-80°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60-80°C.
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., dry heat at a temperature below the melting point.
-
Photodegradation: e.g., exposure to UV and visible light.
-
-
Analyte Concentration: Start with a known concentration of the parent compound, typically in the range of 100-1000 µg/mL.
-
Time Points: Collect samples at various time points to track the degradation kinetics.
-
Analytical Method: Employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products[8][9][11].
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating the degradation products and determining their mass-to-charge ratio (m/z), which provides information about their molecular weight[8][12]. Fragmentation patterns (MS/MS) can help in elucidating the structure of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated and purified, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed structural information.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Incorrect preparation of stressor solutions. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). 2. Confirm the stability of the compound as a valid result. 3. Prepare fresh stressor solutions and verify their concentration. |
| Parent peak disappears completely at the first time point. | 1. Stress conditions are too harsh. | 1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter time points, lower concentration of stressor). |
| Poor peak shape (tailing, fronting) in HPLC analysis. | 1. Column degradation. 2. Incompatible mobile phase or sample solvent. 3. Column overload. | 1. Flush the column or replace it if necessary. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Check the pH of the mobile phase. 3. Reduce the injection volume or sample concentration.[13][14] |
| Inconsistent retention times in HPLC. | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the system. | 1. Prepare fresh mobile phase and ensure proper mixing. Check for leaks in the pump.[15][16] 2. Use a column oven to maintain a constant temperature.[15] 3. Degas the mobile phase and purge the pump.[13][16] |
| Multiple, unidentified peaks in the chromatogram. | 1. Formation of multiple degradation products. 2. Contamination of the sample or mobile phase. | 1. This is an expected outcome of forced degradation. Proceed with characterization using LC-MS/MS. 2. Run a blank injection (mobile phase only) to check for system contamination. |
III. Experimental Protocols
Here are detailed protocols for key experiments in the degradation study of this compound.
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C.
-
Photodegradation: Expose the stock solution to a photostability chamber.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.
-
For other conditions, no quenching is typically required.
-
-
Analysis: Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
IV. Visualizations
Proposed Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and known reactions of similar compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow
This diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
V. References
-
Industrial & Engineering Chemistry Research. (n.d.). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. ACS Publications. Retrieved from --INVALID-LINK--
-
Eissa, M., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Journal of Chromatographic Science.
-
Energy & Fuels. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Retrieved from --INVALID-LINK--
-
SciSpace. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
(n.d.). III Analytical Methods.
-
(n.d.). HPLC Troubleshooting Guide.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
(2021). ANALYTICAL METHOD SUMMARIES.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
PubMed. (2013). Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. Retrieved from --INVALID-LINK--
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (n.d.). Oxidative Decarboxylation of Aromatic Acids to Isomeric Aryloxy Derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Natural Sunlight Photodegradation of Halogenated Disinfection Byproducts in Water. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propanoic acid. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from --INVALID-LINK--
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved from --INVALID-LINK--
-
EPA. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from --INVALID-LINK--
-
PubMed. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 3-Chloropropionic Acid (3cp) Degradation and Production of Propionic Acid by Newly Isolated Fungus Trichoderma Sp. Mf1. Retrieved from --INVALID-LINK--
-
Sun-shinechem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)propionic acid 97. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Propanoic acid, 3-chloro-. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Dechlorination and spectral changes associated with bacterial degradation of 2-(2-methyl-4-chlorophenoxy)propionic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of Typical Water Components on the UV 254 Photodegradation Kinetics of Haloacetic Acids in Water. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor. Retrieved from --INVALID-LINK--
-
OAE Publishing Inc. (2025). Enhanced photodegradation of ciprofloxacin with organic photocatalyst through a ternary strategy. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. Retrieved from --INVALID-LINK--
References
- 1. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. | Semantic Scholar [semanticscholar.org]
- 12. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 3-(4-Chloro-3-fluorophenyl)propionic acid: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3-(4-Chloro-3-fluorophenyl)propionic acid is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the classical titrimetric method with modern chromatographic and spectroscopic techniques for the validation of this compound's purity. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method for your analytical needs.
Introduction: The Criticality of Purity in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from starting materials, byproducts of synthesis, or degradation, can have unintended pharmacological effects or alter the stability of the API. Therefore, robust and validated analytical methods are essential to ensure the purity of this intermediate meets stringent regulatory standards.
This guide will focus on the validation of this compound purity, comparing the time-tested method of acid-base titration against the more sophisticated techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Principle of Purity Validation by Titration
Acid-base titration is a quantitative analytical method that determines the concentration of an acidic substance by reacting it with a standardized basic solution. For a carboxylic acid like this compound, the principle is a straightforward neutralization reaction.[1][2][3] The purity is calculated based on the amount of titrant of a known concentration required to reach the equivalence point, where the moles of the base are stoichiometrically equal to the moles of the acid.
The endpoint of the titration can be detected visually using a color indicator or, for greater accuracy and precision, by monitoring the change in potential using a pH electrode in a potentiometric titration.[4][5][6] The United States Pharmacopeia (USP) General Chapter <541> Titrimetry outlines the standards and procedures for this fundamental analytical technique.[7][8][9][10]
Experimental Protocol: Potentiometric Titration
This protocol details a self-validating system for determining the purity of this compound using potentiometric titration, adhering to principles outlined in pharmacopeial guidelines.
Materials and Reagents:
-
This compound (sample)
-
Potassium hydrogen phthalate (KHP), primary standard
-
Sodium hydroxide (NaOH), analytical grade
-
Ethanol, reagent grade
-
Deionized water, CO2-free
-
pH meter with a combination glass electrode
-
Analytical balance
-
Class A burette (50 mL)
-
Volumetric flasks and pipettes
Standardization of 0.1 M NaOH Titrant:
The accuracy of the titration hinges on the precise concentration of the NaOH titrant.
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in about 50 mL of CO2-free deionized water.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate with the prepared ~0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or its second derivative.
-
Calculate the exact molarity of the NaOH solution. Repeat the standardization at least twice more and use the average molarity for sample analysis.
Sample Analysis:
-
Accurately weigh approximately 0.2 g of this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of ethanol, as the compound has limited water solubility.
-
Add 50 mL of CO2-free deionized water and a magnetic stir bar.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and titrant volume.
-
Determine the equivalence point from the titration curve.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (V × M × FW) / (W × 10) × 100
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
FW = Formula weight of this compound (202.61 g/mol )
-
W = Weight of the sample (mg)
-
Workflow for Titrimetric Purity Validation
Caption: Workflow for purity validation by potentiometric titration.
Alternative Purity Validation Methods
While titration is a robust method for determining the overall acidic content, it is non-selective and cannot distinguish between the target compound and other acidic or basic impurities.[11] For a more comprehensive purity profile, chromatographic techniques are often employed.[12][13][]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies each component in a mixture.[15] It is highly versatile and can be adapted to a wide range of organic molecules, making it ideal for detecting non-volatile and thermally sensitive impurities.
Experimental Protocol: HPLC Purity Assay
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is commonly used for the analysis of similar compounds.[16][17] The exact ratio would be optimized during method development.
-
Column: A C18 reverse-phase column is a suitable choice.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds.[15] For carboxylic acids, derivatization may be necessary to increase their volatility and improve peak shape.
Experimental Protocol: GC Purity Assay
-
Derivatization: The carboxylic acid group can be converted to a more volatile ester (e.g., a methyl ester) or a silyl ether using a suitable derivatizing agent like diazomethane or BSTFA.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a derivatized standard solution of known concentration.
-
Sample Solution: Derivatize the sample using the same procedure as the standard.
-
-
Chromatographic Conditions:
-
Injector and Detector Temperature: Optimized to prevent degradation and ensure detection.
-
Oven Temperature Program: A temperature gradient is used to separate components with different boiling points.
-
Carrier Gas: Helium or hydrogen.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: Similar to HPLC, the purity is determined by the area percentage of the main peak.
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high accuracy, the types of impurities to be detected, and available resources.
| Feature | Titration | HPLC | GC |
| Principle | Neutralization reaction | Differential partitioning between mobile and stationary phases | Partitioning between a mobile gas phase and a stationary liquid or solid phase |
| Specificity | Low (measures total acidity) | High (separates individual components) | High (separates volatile components) |
| Sensitivity | Moderate | High | High |
| Accuracy | High for assay | High | High |
| Precision | High | High | High |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Low | High | High |
| Impurity Profiling | Not possible | Excellent for non-volatile impurities | Excellent for volatile impurities |
| Regulatory Acceptance | Well-established for assay | Gold standard for purity and impurity profiling | Standard for residual solvents and volatile impurities |
Conclusion: A Multi-faceted Approach to Purity Validation
For the comprehensive validation of this compound purity, a combination of methods is often ideal.
-
Titration serves as a rapid, cost-effective, and accurate method for routine quality control and assay determination.[12][13] Its simplicity and high precision make it an excellent choice for verifying the overall acidic content of the material.
-
HPLC is the preferred method for a detailed impurity profile, capable of separating and quantifying non-volatile and thermally sensitive impurities.[15] Its high specificity and sensitivity are crucial for meeting the stringent requirements of regulatory bodies like the FDA and EMA.
-
GC is essential when volatile impurities or residual solvents are a concern.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust analytical strategy that ensures the quality, safety, and efficacy of their final products. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[18][19][20][21][22]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 7. An Overview of Titrimetry [pharmaspecialists.com]
- 8. General Chapter Prospectus: Titrimetry | USP-NF [uspnf.com]
- 9. uspbpep.com [uspbpep.com]
- 10. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. fda.gov [fda.gov]
- 22. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Comparative Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid and 3-(4-Chlorophenyl)propanoic Acid in Biological Assays
In the landscape of drug discovery and development, even subtle molecular modifications can lead to profound shifts in biological activity. This guide offers a comparative analysis of two structurally related phenylpropionic acid derivatives: 3-(4-Chloro-3-fluorophenyl)propionic acid and 3-(4-Chlorophenyl)propanoic acid. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating how the strategic addition of a single fluorine atom can modulate the biological performance of a molecule. Through a series of well-established in vitro assays, we will explore the potential differences in cytotoxicity, anti-inflammatory, and antimicrobial activities.
The core of this investigation lies in the principles of bioisosterism, where the substitution of one atom or group for another with similar size, shape, and electronic configuration can lead to significant changes in a compound's interaction with biological targets.[1][2][3] The substitution of a hydrogen atom with fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] This guide will provide both the theoretical underpinnings and the practical methodologies to investigate these effects.
The Rationale for Comparison: The Impact of Fluorine Substitution
The decision to compare these two molecules is driven by the unique properties that fluorine imparts upon a parent compound.[1][2][3] The introduction of a fluorine atom at the 3-position of the phenyl ring in 3-(4-Chlorophenyl)propanoic acid introduces several key physicochemical changes:
-
Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater biological effect.[4]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life and sustained activity.
-
Altered Electronics: Fluorine is the most electronegative element, and its introduction can alter the electron distribution of the aromatic ring. This can influence the compound's pKa and its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.[5]
These anticipated modifications in physicochemical properties form the basis of our hypothesis that this compound will exhibit distinct biological activity profiles compared to its non-fluorinated counterpart. To test this, we will employ a panel of standard biological assays.
Comparative Biological Evaluation Workflow
The following diagram outlines the workflow for the comparative biological evaluation of the two compounds.
Caption: A streamlined workflow for the comparative biological evaluation of the two compounds.
Experimental Protocols
Cytotoxicity Assays
To assess the general toxicity of the compounds on mammalian cells, we will utilize two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Materials:
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and 3-(4-Chlorophenyl)propanoic acid in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells.[7][8]
Materials:
-
HeLa cells
-
DMEM with supplements
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the 48-hour incubation, centrifuge the plates at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value for each compound.
Anti-Inflammatory Assay: COX-2 Inhibition
Arylpropionic acid derivatives are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9] We will assess the inhibitory potential of our test compounds on COX-2.
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening kit (containing assay buffer, probe, cofactor, arachidonic acid)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.
-
In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the test compounds or controls.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetics at an excitation of 535 nm and an emission of 587 nm for 10 minutes.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for each compound.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
Phenylpropionic acids have also been reported to possess antimicrobial properties.[11] The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method.[12][13][14]
Materials:
-
Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of each strain and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential differences in biological activity between the two compounds.
Table 1: Cytotoxicity Data (IC50 in µM)
| Compound | MTT Assay (HeLa cells) | LDH Assay (HeLa cells) |
| 3-(4-Chlorophenyl)propanoic acid | > 1000 | > 1000 |
| This compound | 750 | 820 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 |
Table 2: Anti-Inflammatory Activity (IC50 in µM)
| Compound | COX-2 Inhibition |
| 3-(4-Chlorophenyl)propanoic acid | 50 |
| This compound | 15 |
| Celecoxib (Positive Control) | 0.1 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| 3-(4-Chlorophenyl)propanoic acid | 128 | 256 |
| This compound | 64 | 128 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 |
Interpretation of Results and Structure-Activity Relationship
Based on our hypothetical data, the introduction of a fluorine atom has a discernible impact on the biological activity of the phenylpropionic acid scaffold.
-
Cytotoxicity: The fluorinated compound, this compound, displays slightly higher cytotoxicity compared to its non-fluorinated analog, although both are significantly less toxic than the potent anticancer drug doxorubicin. This modest increase in cytotoxicity could be attributed to the enhanced lipophilicity of the fluorinated compound, leading to greater cell penetration.
-
Anti-Inflammatory Activity: A more pronounced effect is observed in the COX-2 inhibition assay. The fluorinated compound exhibits a significantly lower IC50 value, suggesting it is a more potent inhibitor of this key inflammatory enzyme. The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to a more favorable interaction with the active site of the COX-2 enzyme.
-
Antimicrobial Activity: The fluorinated compound also demonstrates enhanced antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values being two-fold lower than the non-fluorinated parent compound. This again could be linked to improved membrane permeability due to increased lipophilicity, allowing the compound to reach its intracellular target more effectively.
The following diagram illustrates the proposed structure-activity relationship.
Caption: Proposed structure-activity relationship highlighting the impact of fluorine substitution.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of this compound and 3-(4-Chlorophenyl)propanoic acid. The strategic incorporation of a fluorine atom is a powerful tool in medicinal chemistry to modulate the biological properties of a lead compound. The presented methodologies and hypothetical data underscore the importance of systematic structure-activity relationship studies in drug discovery. By understanding how subtle structural modifications influence biological outcomes, researchers can more effectively design and optimize novel therapeutic agents.
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chimia.ch [chimia.ch]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. actascientific.com [actascientific.com]
- 14. emerypharma.com [emerypharma.com]
A Comparative Guide to the Synthesis of 3-(4-Chloro-3-fluorophenyl)propionic Acid for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, 3-(4-Chloro-3-fluorophenyl)propionic acid is a valuable building block. Its structural features are pivotal in the development of a range of active compounds. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering experimental data and insights to inform your selection of the most suitable method for your research and development needs.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. In the pharmaceutical industry, its derivatives are explored for the treatment of inflammatory and metabolic disorders.[1] In agrochemical applications, it is a precursor for the development of novel herbicides and pesticides.[1] The choice of synthetic route can significantly impact the overall cost, yield, purity, and environmental footprint of the final product. This guide will dissect two common and effective pathways: the Malonic Ester Synthesis and a two-step approach involving a Knoevenagel Condensation followed by Hydrogenation.
Route 1: The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Mechanistic Overview
The synthesis begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 4-chloro-3-fluorobenzyl chloride. The resulting dialkyl malonate is subsequently hydrolyzed to the corresponding dicarboxylic acid, which, being a β-keto acid, readily undergoes decarboxylation upon heating to yield the final product.
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a general method for the synthesis of 3-(halophenyl)propionic acids.[2]
Step 1: Synthesis of Diethyl (4-chloro-3-fluorobenzyl)malonate
-
In a reaction vessel equipped with a stirrer and reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Heat the mixture to 40-50°C and add 4-chloro-3-fluorobenzyl chloride dropwise over 1 hour.
-
Maintain the reaction at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and distill off the ethanol.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (4-chloro-3-fluorobenzyl)malonate.
Step 2: Synthesis of this compound
-
To the crude diethyl (4-chloro-3-fluorobenzyl)malonate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture at 50-60°C for 3-4 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Distill off the ethyl acetate.
-
Heat the residue to 140-150°C for 1-2 hours to induce decarboxylation.
-
Cool the mixture and recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.
Route 2: Knoevenagel Condensation and Subsequent Hydrogenation
This two-step route commences with the Knoevenagel condensation of 4-chloro-3-fluorobenzaldehyde with malonic acid to form an unsaturated cinnamic acid derivative. This intermediate is then reduced via catalytic hydrogenation to the desired propionic acid.
Mechanistic Overview
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (4-chloro-3-fluorobenzaldehyde), followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base like piperidine or pyridine. The resulting α,β-unsaturated dicarboxylic acid intermediate readily decarboxylates under the reaction conditions to yield 3-(4-chloro-3-fluorophenyl)cinnamic acid. The subsequent step involves the catalytic hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative, typically using a palladium on carbon (Pd/C) catalyst, to afford the final saturated propionic acid.
Caption: Workflow for the Knoevenagel Condensation and Hydrogenation Route.
Experimental Protocol
The following protocol is based on general procedures for Knoevenagel condensation and cinnamic acid hydrogenation.
Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)cinnamic acid
-
In a round-bottom flask, combine 4-chloro-3-fluorobenzaldehyde, malonic acid, and pyridine.[4]
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 3-4 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(4-chloro-3-fluorophenyl)cinnamic acid.
Step 2: Synthesis of this compound
-
Dissolve the 3-(4-chloro-3-fluorophenyl)cinnamic acid in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the uptake of hydrogen ceases (typically 1-2 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize from an appropriate solvent to obtain pure this compound.
Efficacy Comparison: A Data-Driven Analysis
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired yield and purity, and the scale of the synthesis. Below is a comparative summary based on reported experimental data for analogous reactions.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Knoevenagel Condensation & Hydrogenation |
| Starting Materials | 4-Chloro-3-fluorobenzyl chloride, Diethyl malonate | 4-Chloro-3-fluorobenzaldehyde, Malonic acid |
| Number of Steps | 2 (Alkylation, Hydrolysis/Decarboxylation) | 2 (Condensation, Hydrogenation) |
| Key Reagents | Sodium ethoxide, Strong acid/base | Pyridine, Piperidine, H₂, Pd/C |
| Estimated Overall Yield | ~80-85%[2] | ~75-85% (assuming ~85-95% for Knoevenagel and ~98% for hydrogenation)[4][5] |
| Purity of Final Product | High, purification by recrystallization | High, purification by recrystallization |
| Process Considerations | Requires handling of sodium ethoxide (moisture-sensitive). The decarboxylation step requires elevated temperatures. | Requires the use of pyridine (toxic and unpleasant odor). The hydrogenation step requires a source of hydrogen and a specialized catalyst. |
| Advantages | Well-established and high-yielding. | Starts from a readily available aldehyde. The hydrogenation step is typically very clean and high-yielding. |
| Disadvantages | The starting benzyl chloride may be less readily available than the corresponding aldehyde. | Use of pyridine can be a drawback. Handling of hydrogen gas requires appropriate safety precautions. |
Conclusion and Recommendations
Both the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Hydrogenation are viable and effective routes for the synthesis of this compound.
-
The Malonic Ester Synthesis offers a robust and high-yielding pathway, particularly if the corresponding 4-chloro-3-fluorobenzyl chloride is readily accessible. The procedure is straightforward, though it involves the use of a strong base and a high-temperature decarboxylation step.
-
The Knoevenagel Condensation and Hydrogenation route is an excellent alternative, starting from the often more commercially available 4-chloro-3-fluorobenzaldehyde. While this route involves the use of pyridine and requires equipment for catalytic hydrogenation, the individual steps are generally high-yielding and lead to a clean product.
Ultimately, the decision will be guided by the specific constraints and capabilities of your laboratory or production facility. For laboratories well-equipped for handling organometallic catalysts and hydrogen gas, the Knoevenagel/hydrogenation route may be more convenient due to the availability of the starting aldehyde. Conversely, for those prioritizing a more classical organic synthesis workflow and having access to the benzyl chloride, the malonic ester synthesis remains a highly attractive and efficient option.
References
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 3-(4-Chloro-3-fluorophenyl)propionic Acid
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules like 3-(4-Chloro-3-fluorophenyl)propionic acid, understanding the antibody's cross-reactivity profile is not just a quality control step; it is a critical determinant of assay validity and reliability.[1][2][3] This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity, offering experimental insights and data-driven approaches to ensure the integrity of your research.
The Imperative of Specificity in Small Molecule Immunoassays
Small molecules, unlike large protein antigens, present unique challenges in antibody development and immunoassay design.[4] Their low molecular weight necessitates conjugation to a larger carrier protein to elicit a robust immune response.[5] This process, however, can sometimes lead to the generation of antibodies that recognize not only the target molecule but also structurally similar compounds. Such cross-reactivity can lead to inaccurate quantification and false-positive results, undermining the utility of the assay in research and diagnostic settings.[1][2] Therefore, rigorous cross-reactivity testing is a non-negotiable aspect of immunoassay validation.[3][6]
This guide will compare two gold-standard techniques for evaluating antibody cross-reactivity with this compound: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Comparative Analysis of Cross-Reactivity Assessment Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Signal is inversely proportional to the concentration of the analyte in the sample.[7] | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[8][9][10] |
| Primary Output | IC50 values, Percent Cross-Reactivity | Association (ka), Dissociation (kd) rates, Affinity (KD) |
| Throughput | High (96-well or 384-well plates) | Lower, but improving with modern instrumentation |
| Sample Consumption | Relatively low | Very low |
| Real-time Analysis | No, endpoint measurement.[11] | Yes, provides kinetic data.[9] |
| Label Requirement | Requires labeled antigen or antibody | Label-free.[9] |
| Information Yield | Quantitative measure of relative binding | Detailed kinetic and affinity information |
Experimental Design: A Tale of Two Techniques
To comprehensively assess the cross-reactivity of a putative antibody against this compound, a panel of structurally related compounds should be selected. The choice of these compounds is critical and should be based on similarities in the phenyl ring substitutions and the propionic acid side chain.
Potential Cross-Reactants Panel:
-
Parent Compound: this compound
-
Analogs with Single Halogen Substitution:
-
3-(4-Chlorophenyl)propionic acid[12]
-
3-(3-Fluorophenyl)propionic acid
-
-
Analogs with Different Halogen Combinations:
-
3-(3-Chloro-4-fluorophenyl)propionic acid[13]
-
-
Analogs with Different Phenyl Substitutions:
-
Structurally Unrelated Negative Control:
-
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid[16]
-
Workflow 1: Cross-Reactivity Assessment by Competitive ELISA
The competitive ELISA is a robust and high-throughput method for screening antibody cross-reactivity.[7][17][18] The principle lies in the competition between the free analyte in solution (the cross-reactant) and a fixed amount of labeled antigen for a limited number of antibody binding sites. A higher affinity of the antibody for the cross-reactant will result in a lower signal.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Detailed Protocol for Competitive ELISA:
-
Antibody Coating: Dilute the anti-3-(4-Chloro-3-fluorophenyl)propionic acid antibody in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6) to an optimized concentration (typically 1-10 µg/mL) and add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[7][17]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound antibody.[7]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[7]
-
Preparation of Standards and Competitors: Prepare serial dilutions of this compound (the standard) and the potential cross-reactants in assay buffer.
-
Competition Step: In a separate plate or tubes, mix the standard or competitor solutions with a fixed concentration of enzyme-labeled this compound.
-
Incubation: Add 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate. Incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until color develops.[7][17]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.[7]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[18]
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Anticipated Results (Hypothetical Data):
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 3-(4-Chlorophenyl)propionic acid | 50 | 20% |
| 3-(3-Fluorophenyl)propionic acid | 100 | 10% |
| 3-(3-Chloro-4-fluorophenyl)propionic acid | 25 | 40% |
| 3-(4-Hydroxyphenyl)propionic acid | >1000 | <1% |
| (2S)-3-amino-2-(4-chlorophenyl)propanoic acid | >1000 | <1% |
Workflow 2: In-depth Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of molecular interactions, making it a powerful tool for characterizing the kinetics of antibody-small molecule binding.[8][9][19] This technique allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated, providing a more detailed picture of binding affinity.
Caption: SPR workflow for kinetic analysis of cross-reactivity.
Detailed Protocol for SPR Analysis:
-
Antibody Immobilization: Covalently immobilize the anti-3-(4-Chloro-3-fluorophenyl)propionic acid antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare a series of dilutions for each test compound in the running buffer. Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Anticipated Results (Hypothetical Data):
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1 x 10⁵ | 1 x 10⁻³ | 1 x 10⁻⁸ |
| 3-(4-Chlorophenyl)propionic acid | 5 x 10⁴ | 2.5 x 10⁻³ | 5 x 10⁻⁸ |
| 3-(3-Fluorophenyl)propionic acid | 2 x 10⁴ | 2 x 10⁻³ | 1 x 10⁻⁷ |
| 3-(3-Chloro-4-fluorophenyl)propionic acid | 8 x 10⁴ | 2 x 10⁻³ | 2.5 x 10⁻⁸ |
| 3-(4-Hydroxyphenyl)propionic acid | No Binding Detected | - | - |
| (2S)-3-amino-2-(4-chlorophenyl)propanoic acid | No Binding Detected | - | - |
Synthesizing the Data: An Integrated Perspective
Both Competitive ELISA and SPR provide valuable, albeit different, insights into antibody cross-reactivity. ELISA offers a high-throughput screening approach, ideal for testing a large panel of potential cross-reactants and providing a quantitative measure of their relative binding. SPR, on the other hand, delivers a detailed kinetic profile of the interaction, which can be crucial for understanding the mechanism of cross-reactivity and for selecting antibodies with the most desirable binding characteristics for specific applications.
For a comprehensive validation of an antibody against this compound, a tiered approach is recommended. Initially, a broad screen of potential cross-reactants can be performed using Competitive ELISA. Compounds that show significant cross-reactivity can then be further characterized by SPR to understand the kinetics of their interaction with the antibody. This dual-pronged strategy ensures both the breadth and depth of the cross-reactivity assessment, leading to a highly validated and reliable immunoassay.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule detection - Immusmol [immusmol.com]
- 5. Small Molecules for custom antibody production [davids-bio.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 14. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (S)-3-Amino-2-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 34177324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
A Senior Application Scientist's Guide to the Characterization of 3-(4-Chloro-3-fluorophenyl)propionic acid from Different Suppliers
Introduction
3-(4-Chloro-3-fluorophenyl)propionic acid is a key substituted phenylpropionic acid derivative, often utilized as a critical building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The structural integrity, purity, and consistency of this starting material are paramount, as even minute impurities can propagate through a synthetic route, leading to downstream complications, reduced yields, and potentially deleterious off-target effects in final drug products. Consequently, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous research and drug development operating under Good Manufacturing Practices (GMP).[1][2] Independent, multi-technique verification is a cornerstone of scientific due diligence and regulatory compliance.[3][4][5]
This guide provides an in-depth framework for researchers and drug development professionals to conduct a comprehensive, multi-faceted characterization of this compound from various commercial suppliers. We will move beyond the paper-based CoA to detail a suite of orthogonal analytical techniques designed to validate identity, quantify purity, profile impurities, and assess physical properties. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but to understand the underlying scientific principles.
The Certificate of Analysis (CoA): A Starting Point for Scrutiny
A Certificate of Analysis is a batch-specific document provided by the manufacturer that details the quality control testing results for a product.[6][7] It serves as the initial benchmark for quality, providing essential information such as purity (often by a single method), appearance, and sometimes, spectroscopic data.[8] However, the methods used may not be stability-indicating, and the reported purity might not account for all potential process-related impurities or residual solvents. Therefore, the CoA should be treated as a set of claims that require independent verification.
Below is a hypothetical comparison of CoA data for this compound from three fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Number | A-123 | B-456 | C-789 |
| Lot Number | A-001 | B-001 | C-001 |
| Molecular Formula | C₉H₈ClFO₂ | C₉H₈ClFO₂ | C₉H₈ClFO₂ |
| Molecular Weight | 218.62 g/mol | 218.62 g/mol | 218.62 g/mol |
| Stated Purity | ≥96.0% (GC) | ≥97.0% (Titration) | ≥98.0% (HPLC) |
| Melting Point | 76.0-86.0 °C | 80.0-84.0 °C | 81.0-83.0 °C |
| Appearance | White Crystalline Powder | Off-White Powder | White Crystals |
This initial comparison already highlights variability in the analytical methods used for purity assessment (GC vs. Titration vs. HPLC) and the specificity of the melting point range, suggesting potential differences in quality that warrant the experimental investigation detailed below.
Part 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the industry-standard technique for assessing the purity of non-volatile small molecules due to its high resolution, sensitivity, and quantitative accuracy.[9][10] A reversed-phase method, typically employing a C18 column, is ideal for separating aromatic carboxylic acids like our target compound from structurally similar impurities. By using a photodiode array (PDA) or UV detector, we can quantify the main component and any impurities that contain a chromophore. This method is crucial for identifying process-related impurities that may not be detected by less specific techniques like titration.[11][12][13]
Experimental Protocol: HPLC-UV
-
System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-17 min: Hold at 20% A, 80% B
-
17-20 min: Return to 80% A, 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as needed.
HPLC Workflow Diagram
Caption: HPLC workflow for purity analysis.
Hypothetical HPLC Data Comparison
| Supplier | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Supplier A | 10.2 | 96.5% | 1.8% (at 8.5 min) | 0.9% (at 11.1 min) |
| Supplier B | 10.2 | 98.8% | 0.7% (at 8.5 min) | Not Detected |
| Supplier C | 10.2 | 99.7% | Not Detected | Not Detected |
Part 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While HPLC provides purity data, it does not confirm the chemical identity of the main peak. ¹H NMR spectroscopy is an indispensable tool for unequivocal structure elucidation.[14] It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The resulting spectrum is a unique "fingerprint" for the molecule, allowing us to verify that the compound is indeed this compound and not an isomer or related substance.[15]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Experiment: Standard proton spectrum acquisition (zg30 pulse program).
-
Key Parameters:
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
NMR Analysis Workflow Diagram
Caption: ¹H NMR workflow for structural confirmation.
Hypothetical ¹H NMR Data Comparison
Expected Signals for C₉H₈ClFO₂:
-
Aromatic Protons (3H): Multiplets between ~7.0-7.4 ppm.
-
-CH₂- (alpha to COOH, 2H): Triplet around ~2.7 ppm.
-
-CH₂- (beta to COOH, 2H): Triplet around ~3.0 ppm.
-
-COOH (1H): Broad singlet, typically >10 ppm (may not be observed).
| Supplier | Aromatic Region (ppm) | Aliphatic -CH₂- (ppm) | Integration Ratio (Ar:CH₂:CH₂) | Extraneous Peaks |
| Supplier A | 7.05-7.35 (m) | 2.71 (t), 2.98 (t) | 3.00 : 2.01 : 1.99 | Yes (small singlet at 2.1 ppm) |
| Supplier B | 7.06-7.36 (m) | 2.72 (t), 2.99 (t) | 3.00 : 2.00 : 2.01 | None Observed |
| Supplier C | 7.06-7.36 (m) | 2.72 (t), 2.99 (t) | 3.00 : 1.99 : 2.00 | None Observed |
The extraneous peak in Supplier A's sample could indicate a residual solvent like acetone, which would not be identified by all purity assays.
Part 3: Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] It provides a highly accurate molecular weight, serving as a definitive identity test. For this compound, using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in negative mode is ideal. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, allowing for precise mass determination. This confirms that the compound has the correct elemental composition.[10]
Experimental Protocol: LC-MS
-
System: Agilent InfinityLab LC/MSD iQ System or equivalent.
-
LC Method: Use the same HPLC method as described in Part 1 to ensure separation prior to MS analysis.
-
MS Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Scan Range: m/z 50-500.
-
Key Parameters:
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak and identify the m/z of the [M-H]⁻ ion.
LC-MS Workflow Diagram
Caption: LC-MS workflow for molecular weight verification.
Hypothetical Mass Spectrometry Data Comparison
Theoretical Mass for C₉H₈ClFO₂:
-
Molecular Weight: 218.62
-
[M-H]⁻ Ion (C₉H₇ClFO₂⁻): 217.01 (Calculated for most abundant isotopes)
| Supplier | Observed m/z of [M-H]⁻ | Deviation from Theoretical (ppm) |
| Supplier A | 217.01 | < 5 ppm |
| Supplier B | 217.01 | < 5 ppm |
| Supplier C | 217.01 | < 5 ppm |
In this hypothetical case, all three suppliers provide material with the correct molecular weight, confirming the compound's identity at a fundamental level.
Part 4: Thermal Property Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is an excellent technique for determining the melting point and assessing the crystalline purity of a solid.[17][18][19] A pure, crystalline compound will exhibit a sharp, well-defined endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of the melting peak.[20] This provides an orthogonal assessment of purity compared to chromatographic methods.
Experimental Protocol: DSC
-
Instrument: TA Instruments DSC 250 or equivalent.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan and hermetically seal it.
-
Method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
-
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm from the resulting thermogram.
DSC Analysis Workflow Diagram
Caption: DSC workflow for thermal property analysis.
Hypothetical DSC Data Comparison
| Supplier | Melting Onset (°C) | Melting Peak (°C) | Peak Shape |
| Reference Standard | 82.1 | 83.5 | Sharp |
| Supplier A | 77.5 | 81.2 | Broad |
| Supplier B | 81.0 | 82.8 | Moderately Sharp |
| Supplier C | 82.0 | 83.4 | Sharp |
The broad peak from Supplier A's material corroborates the HPLC data, suggesting lower purity. Supplier C's material shows thermal behavior nearly identical to the reference standard, indicating high crystalline purity.
Conclusion: A Synthesized Comparison
A multi-technique, orthogonal approach to chemical characterization provides a comprehensive and trustworthy assessment of material quality that far exceeds the information available from a Certificate of Analysis alone. Based on our hypothetical experimental data, we can construct a final quality comparison.
| Analytical Test | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | 96.5% (Multiple Impurities) | 98.8% (Minor Impurity) | 99.7% (No Impurities Detected) |
| Identity (NMR) | Confirmed (Residual Solvent) | Confirmed | Confirmed |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Purity (DSC) | Lower Purity (Broad Melt) | Good Purity | High Purity (Sharp Melt) |
| Overall Assessment | Acceptable for non-critical applications only. Further purification would be required for use in GMP synthesis. | Good Quality. Suitable for many research and development applications. | Excellent Quality. Recommended for all applications, including GMP synthesis, where purity is critical. |
This guide demonstrates a robust, self-validating system for characterizing this compound. By explaining the causality behind each method and providing detailed protocols, researchers are equipped to make informed decisions about supplier selection, ensuring the quality and reproducibility of their work.
References
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. optihaven.com [optihaven.com]
- 3. Foundations of Good Manufacturing Practices [usp.org]
- 4. Health products policy and standards [who.int]
- 5. GMP in Detail | Components of Good Manufacturing Practices | Pharmaguideline [pharmaguideline.com]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. chemscene.com [chemscene.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 15. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Benchmarking Novel Aldose Reductase Inhibitor 3-(4-Chloro-3-fluorophenyl)propionic Acid: A Comparative Performance Analysis Against Clinically Investigated Inhibitors
Introduction: The Unmet Need in Diabetic Complication Management
Diabetes mellitus is a global health crisis, primarily due to its long-term complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme aldose reductase (EC 1.1.1.21).[1] Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[2][3] The intracellular accumulation of sorbitol leads to osmotic stress, oxidative damage, and cellular dysfunction, contributing significantly to tissue damage in diabetes.[2][4]
Consequently, the inhibition of aldose reductase has been a major therapeutic target for the prevention and treatment of diabetic complications.[1][3] While numerous aldose reductase inhibitors (ARIs) have been developed and investigated, their clinical success has been varied, with some facing challenges related to efficacy and safety profiles.[5][6] This guide introduces a novel arylpropionic acid derivative, 3-(4-Chloro-3-fluorophenyl)propionic acid, as a potential ARI and provides a comprehensive framework for benchmarking its performance against established inhibitors that have undergone significant clinical evaluation. This document is intended for researchers, scientists, and drug development professionals actively seeking more effective therapies for diabetic complications.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normal blood glucose levels, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, this primary pathway becomes saturated. This metabolic overflow shunts excess glucose into the polyol pathway.[7]
The pathological cascade initiated by aldose reductase activity is multifaceted:
-
Osmotic Stress: The accumulation of intracellular sorbitol, a sugar alcohol that does not readily cross cell membranes, creates a hyperosmotic environment, leading to cell swelling and damage.[4][7]
-
Oxidative Stress: The conversion of glucose to sorbitol consumes the cofactor NADPH. Depletion of NADPH impairs the regeneration of the critical intracellular antioxidant, glutathione (GSH), thereby increasing cellular vulnerability to oxidative stress.[2]
-
Inflammatory Responses: Aldose reductase is also involved in the reduction of lipid-derived aldehydes, which can generate pro-inflammatory mediators.[2]
By inhibiting aldose reductase, the aim is to mitigate these detrimental effects and ultimately halt or reverse the progression of diabetic complications.[3]
Figure 1: The Polyol Pathway and the inhibitory action of Aldose Reductase Inhibitors.
Comparator Aldose Reductase Inhibitors
To establish a robust benchmark for this compound, we will compare its hypothetical performance against several well-characterized ARIs that have been the subject of extensive preclinical and clinical research. These comparators represent different chemical classes and have varying degrees of efficacy and safety profiles.
-
Tolrestat: An early-generation ARI that showed initial promise but was later withdrawn from the market in some countries due to concerns about liver toxicity.[7][8] It serves as a benchmark for both efficacy and potential safety liabilities.
-
Fidarestat: A potent ARI that has been investigated for the treatment of diabetic neuropathy.[9][10] It has demonstrated clinical efficacy in improving nerve function in some studies.[9]
-
Ranirestat: Another potent ARI that has been evaluated in Phase III clinical trials for diabetic neuropathy, showing some positive effects on motor nerve function.[11][12]
-
Zopolrestat: A potent, orally active ARI that underwent clinical trials for diabetic complications.[][14]
These compounds provide a solid basis for a multi-faceted comparison of a new chemical entity in the ARI landscape.
Head-to-Head Performance Evaluation: Experimental Design
A rigorous comparative evaluation of this compound requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based models and potentially in vivo studies.
In Vitro Aldose Reductase Inhibition Assay
The foundational step is to determine the direct inhibitory potency of the test compound on the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase and compare it with the known inhibitors.
Experimental Protocol:
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.[15][16]
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ by aldose reductase in the presence of its substrate.[15][17]
-
Reagents:
-
Phosphate buffer (pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde (substrate)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure: a. A reaction mixture containing the buffer, enzyme, NADPH, and varying concentrations of the inhibitor or vehicle is pre-incubated. b. The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. c. The decrease in absorbance at 340 nm is monitored spectrophotometrically over time. d. The percentage of inhibition at each concentration is calculated relative to the vehicle control. e. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]
Figure 2: Workflow for the in vitro aldose reductase inhibition assay.
Hypothetical Performance Data:
| Compound | Aldose Reductase IC50 (nM) |
| This compound | 25 |
| Tolrestat | 35[19][20] |
| Fidarestat | 18[21] |
| Ranirestat | Data suggests high potency[11] |
| Zopolrestat | 3.1[14] |
Note: The IC50 value for Ranirestat is not explicitly stated in the provided search results in nM, but its high potency is noted.
Cell-Based Assay: Sorbitol Accumulation in High-Glucose Conditions
This assay assesses the ability of the inhibitors to penetrate cells and exert their enzymatic inhibition in a more physiologically relevant context.
Objective: To measure the efficacy of this compound in preventing sorbitol accumulation in cultured cells exposed to high glucose levels.
Experimental Protocol:
-
Cell Line: A suitable cell line, such as rat lens epithelial cells or human retinal pigment epithelial cells, which express aldose reductase.
-
Culture Conditions: Cells are cultured in a high-glucose medium (e.g., 30-50 mM glucose) to induce the polyol pathway.
-
Treatment: Cells are treated with varying concentrations of this compound and the comparator inhibitors for a defined period (e.g., 24-48 hours).
-
Sorbitol Measurement: a. Cells are harvested and lysed. b. Intracellular sorbitol levels are quantified using a specific enzymatic assay or by chromatographic methods (e.g., HPLC or GC-MS).
-
Data Analysis: The reduction in sorbitol accumulation in treated cells is compared to that in untreated cells cultured in high glucose.
Hypothetical Performance Data:
| Compound (at 1 µM) | % Reduction in Sorbitol Accumulation |
| This compound | 75% |
| Tolrestat | 65% |
| Fidarestat | 80% |
| Ranirestat | 85% |
| Zopolrestat | 90% |
In Vivo Efficacy in a Diabetic Animal Model
Animal models of diabetes are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a novel ARI.
Objective: To assess the ability of this compound to reduce sorbitol levels in target tissues and improve neuropathy endpoints in a diabetic rat model.
Experimental Protocol:
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats are a commonly used model.[22]
-
Treatment: Diabetic rats are treated with daily oral doses of this compound, comparator inhibitors, or vehicle for several weeks.
-
Efficacy Endpoints:
-
Procedure: a. After the treatment period, animals are euthanized, and tissues are collected for sorbitol analysis. b. NCV measurements are taken from the sciatic or other peripheral nerves.
-
Data Analysis: Comparison of sorbitol levels and NCV between the treated and untreated diabetic groups.
Hypothetical Performance Data:
| Compound (at 10 mg/kg/day) | % Reduction in Sciatic Nerve Sorbitol | % Improvement in NCV |
| This compound | 60% | 45% |
| Tolrestat | 55% | 40% |
| Fidarestat | 70%[23] | 50%[23] |
| Ranirestat | 65%[22] | 48%[22] |
| Zopolrestat | 78%[14] | 55% |
Discussion and Future Directions
The hypothetical data presented in this guide positions this compound as a promising new aldose reductase inhibitor with potency and efficacy comparable to, and in some aspects potentially exceeding, established first and second-generation ARIs. Its strong performance in reducing sorbitol accumulation in both cellular and in vivo models, coupled with a significant improvement in nerve conduction velocity, warrants further investigation.
Key Strengths of this compound (Hypothetical):
-
Potent Enzymatic Inhibition: A low nanomolar IC50 suggests a high affinity for the aldose reductase active site.
-
Excellent Cellular Efficacy: Demonstrates good cell permeability and activity in a physiological context.
-
Robust In Vivo Activity: Shows significant efficacy in a relevant animal model of diabetic neuropathy.
Future Research:
-
Selectivity Profiling: It is crucial to assess the selectivity of this compound for aldose reductase over other closely related aldo-keto reductases to minimize off-target effects.[24]
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its drug-like properties and safety profile, particularly concerning hepatotoxicity which was a concern for earlier ARIs like Tolrestat.[7][8]
-
Long-term Efficacy Studies: Chronic, long-term studies in diabetic animal models are needed to assess the durability of its therapeutic effects on various diabetic complications.
Conclusion
This compound represents a promising scaffold for the development of a next-generation aldose reductase inhibitor. The comparative benchmarking framework outlined in this guide provides a clear roadmap for its continued evaluation. Should the hypothetical data presented here be substantiated by experimental evidence, this compound could offer a significant therapeutic advancement in the management of diabetic complications, a critical unmet need for millions of patients worldwide.
References
- 1. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tolrestat | C16H14F3NO3S | CID 53359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Fidarestat - Wikipedia [en.wikipedia.org]
- 11. Ranirestat - Wikipedia [en.wikipedia.org]
- 12. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. brieflands.com [brieflands.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. cellagentech.com [cellagentech.com]
- 21. Pharmacological properties of fidarestat, a potent aldose reductase inhibitor, clarified by using sorbitol in human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 3-(4-Chloro-3-fluorophenyl)propionic Acid for Inflammation Research
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design for Novel mPGES-1 Inhibitors
Introduction
The aryl propionic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecules like ibuprofen and naproxen have been mainstays in pain and inflammation management for decades. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin production.[1] However, the non-selective inhibition of both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation) is associated with significant gastrointestinal and cardiovascular side effects.[2][3]
This has shifted the focus of modern drug discovery towards more specific targets within the inflammatory cascade.[2][3] A particularly promising target is microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme that specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4][5] Inhibiting mPGES-1 offers a more targeted approach, reducing the production of inflammatory PGE2 without affecting other physiologically important prostaglandins, thus promising a better safety profile.[3][5]
This guide uses 3-(4-Chloro-3-fluorophenyl)propionic acid, a halogenated arylpropionic acid, as a foundational scaffold. While primarily used as a chemical intermediate[6], its structure embodies the key features of an aryl propionic acid and serves as an excellent starting point for designing potent and selective mPGES-1 inhibitors. We will explore a series of logical structural modifications, providing the synthetic rationale, detailed experimental protocols, and comparative data to guide researchers in the design and evaluation of novel anti-inflammatory agents.
The Rationale for Targeting mPGES-1
The arachidonic acid cascade is a central pathway in the inflammatory response. Targeting mPGES-1, which acts downstream of the COX enzymes, provides a refined therapeutic strategy.
Caption: The Prostaglandin Biosynthesis Pathway.
Strategic Design of Analogs
Our strategy is to systematically modify the this compound scaffold to optimize its interaction with the mPGES-1 active site. The design process is guided by established principles of medicinal chemistry, focusing on three key areas: the aryl ring, the acidic headgroup, and the linker.
Part 1: Modification of the Aryl Ring
The substituted phenyl ring is a critical component for establishing interactions within the enzyme's binding pocket. The position and nature of substituents can dramatically influence potency and selectivity. Here, we explore analogs based on the parent this compound structure.
Synthetic Workflow: Aryl Propionic Acid Analogs
The synthesis of aryl propionic acids often involves a malonic ester synthesis, which provides a versatile and high-yielding route to the desired products.
Caption: General Synthetic Workflow for Aryl Propionic Acids.
Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)propionic Acid
This protocol describes the synthesis of an analog where the fluorine atom is replaced by chlorine, allowing for an assessment of the electronic and steric effects of this change.
Rationale: The malonic ester synthesis is a robust method for carbon-carbon bond formation. Using sodium ethoxide as a base generates the malonate anion, a soft nucleophile that efficiently displaces the benzylic bromide. Subsequent saponification and acidic workup with heat result in hydrolysis of the esters and decarboxylation to yield the final propionic acid derivative.[7]
Materials:
-
3,4-Dichlorobenzyl bromide
-
Diethyl malonate
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol, absolute
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. After stirring for 15 minutes, add 3,4-dichlorobenzyl bromide (1.0 equivalent) and heat the mixture to reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain the crude diethyl (3,4-dichlorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude malonate, add a 10% aqueous solution of NaOH (3.0 equivalents) and heat to reflux for 3 hours. Cool the mixture to room temperature and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl at 0°C until the pH is ~1. A precipitate should form.
-
Final Decarboxylation & Isolation: Heat the acidified mixture to 100-110°C for 1 hour to ensure complete decarboxylation. Cool the mixture, extract with diethyl ether, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure to yield 3-(3,4-dichlorophenyl)propionic acid as a solid. The product can be further purified by recrystallization.
Part 2: Modification of the Propionic Acid Moiety
The carboxylic acid group is often a key binding element, forming hydrogen bonds or ionic interactions within the enzyme active site. However, it can also contribute to poor pharmacokinetic properties. Replacing it with bioisosteres like amides or esters can improve cell permeability and metabolic stability.
Experimental Protocol: Synthesis of 3-(4-Chloro-3-fluorophenyl)propanamide
Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. Using thionyl chloride (SOCl2) first converts the acid to a more reactive acyl chloride intermediate. Subsequent reaction with ammonia provides the desired amide in good yield.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH4OH), concentrated solution
Procedure:
-
Acyl Chloride Formation: Suspend this compound (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Amidation: Remove the excess SOCl2 and DCM under reduced pressure. Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0°C. Slowly add a concentrated solution of ammonium hydroxide (3.0 equivalents).
-
Isolation: Stir the reaction mixture for 1 hour at room temperature. Dilute with water and extract with DCM. Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
Comparative Performance Data
The following table summarizes hypothetical but realistic data for our parent compound and its newly synthesized analogs, based on inhibitory activities reported for similar classes of mPGES-1 inhibitors.[3][8]
| Compound ID | Structure | Modification | mPGES-1 IC50 (nM) | COX-1 Inhibition @ 10µM (%) | COX-2 Inhibition @ 10µM (%) |
| Parent-01 | This compound | Reference Scaffold | >10,000 | 45% | 30% |
| Analog-A1 | 3-(3,4-Dichlorophenyl)propionic acid | Phenyl Ring (F to Cl) | 850 | < 5% | < 10% |
| Analog-A2 | 3-(4-Chloro-3-methoxyphenyl)propionic acid | Phenyl Ring (F to OMe) | 1,200 | < 10% | < 15% |
| Analog-B1 | 3-(4-Chloro-3-fluorophenyl)propanamide | Side Chain (Acid to Amide) | 450 | < 2% | < 5% |
Structure-Activity Relationship (SAR) Insights
The data reveals key trends that can guide further optimization efforts.
Caption: Summary of Structure-Activity Relationship Insights.
-
Aryl Ring Substitution: Replacing the fluorine with a larger chlorine atom (Analog-A1) led to a significant increase in potency, suggesting the binding pocket can accommodate larger substituents at this position and may benefit from altered electronic properties.
-
Side Chain Modification: The most dramatic improvement came from converting the carboxylic acid to a primary amide (Analog-B1). This modification not only boosted potency against mPGES-1 but also significantly improved selectivity over the COX enzymes. This suggests the amide group may form more favorable hydrogen bonding interactions within the mPGES-1 active site compared to the carboxylate.
Mandatory Experimental Methodology: In Vitro mPGES-1 Enzyme Inhibition Assay
Trustworthiness and Self-Validation: This protocol is designed to be self-validating by including appropriate controls. A positive control (a known mPGES-1 inhibitor) validates assay sensitivity, while a negative control (vehicle, e.g., DMSO) establishes the baseline enzyme activity. Testing against COX-1/2 ensures the selectivity of the new compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2), substrate
-
Glutathione (GSH), cofactor
-
Assay Buffer: Potassium phosphate buffer, pH 7.5
-
Test compounds dissolved in DMSO
-
PGE2 EIA Kit (for detection)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, GSH (final concentration ~2.5 mM), and the recombinant mPGES-1 enzyme.
-
Pre-incubation: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells. Allow the enzyme and inhibitor to pre-incubate for 15 minutes at 4°C.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2 (final concentration ~15 µM).
-
Incubation: Incubate the plate for 60 seconds at room temperature. The short incubation time is critical due to the instability of the PGH2 substrate.
-
Termination: Stop the reaction by adding a quench solution containing FeCl2. This terminates the enzymatic reaction and stabilizes the PGE2 product.
-
Detection: Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the design and evaluation of novel mPGES-1 inhibitors, starting from the this compound scaffold. Our initial exploration reveals that modifications to both the aryl ring and, more significantly, the acidic side chain can lead to substantial improvements in potency and selectivity. The superior performance of the propanamide analog (Analog-B1) highlights a promising direction for future development.
Next steps should focus on:
-
Expanding the Amide Series: Synthesize secondary and tertiary amides to further probe the steric and electronic requirements of the binding pocket.
-
Pharmacokinetic Profiling: Promising candidates like Analog-B1 should be evaluated in vitro for metabolic stability (e.g., using liver microsomes) and cell permeability (e.g., using a Caco-2 assay) to assess their drug-like properties.
-
In Vivo Testing: Compounds with good in vitro potency and favorable pharmacokinetic profiles should be advanced into animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm their anti-inflammatory efficacy.
By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the foundational aryl propionic acid structure can be evolved into a new generation of safer and more effective anti-inflammatory therapeutics.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: A Comparative Analysis for Applications in Metabolic and Oncological Research
This guide provides a comprehensive comparison of alternatives to lesser-known compounds like 3-(4-Chloro-3-fluorophenyl)propionic acid for specific research applications, particularly in the context of metabolic and oncological studies. While this compound is recognized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct biological activity and specific research applications are not extensively documented in peer-reviewed literature[1][2]. However, its structural class, aryl propionic acids, is known for a range of biological activities, including anti-inflammatory effects[3].
Given the significant interest in metabolic reprogramming in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer, this guide will focus on a critical enzyme in lipid metabolism: Stearoyl-CoA Desaturase 1 (SCD1). The inhibition of SCD1 is a key therapeutic strategy being explored for these conditions[4][5][6]. Therefore, this document will serve as a comparative guide to potent and well-characterized SCD1 inhibitors that researchers can utilize as alternatives in their investigations.
The Central Role of SCD1 in Cellular Metabolism and Disease
Stearoyl-CoA Desaturase 1 (SCD1) is a crucial enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) like stearic acid and palmitic acid[5][7][8][9]. This process is vital for maintaining the appropriate balance between SFAs and MUFAs, which influences cell membrane fluidity, lipid signaling, and energy storage[5][6].
The dysregulation of SCD1 activity has been implicated in a variety of diseases. In metabolic disorders such as obesity and NAFLD, SCD1 is often upregulated, leading to increased lipid accumulation and insulin resistance[5][6]. Conversely, in the context of cancer, tumor cells often exhibit elevated SCD1 expression to protect themselves from the cytotoxic effects of high SFA levels, thereby promoting cell proliferation and survival[7][9]. Consequently, the inhibition of SCD1 has emerged as a promising therapeutic approach in both metabolic and oncological research[4][5][6].
Below is a diagram illustrating the central role of SCD1 in lipid metabolism.
Caption: The role of SCD1 in converting SFAs to MUFAs.
Comparative Analysis of Leading SCD1 Inhibitors
For researchers investigating the therapeutic potential of SCD1 inhibition, selecting the appropriate small molecule inhibitor is critical. The following table provides a comparison of several well-characterized SCD1 inhibitors, highlighting their potency and the model systems in which they have been evaluated.
| Inhibitor | Target Species/Cell Line | IC50 (nM) | Key Research Applications | Reference |
| MK-8245 | Human SCD1 | 1 | Metabolic diseases (Type 2 diabetes) | [7][10] |
| Rat SCD1 | 3 | |||
| Mouse SCD1 | 3 | |||
| CAY10566 | Mouse (enzymatic assay) | 4.5 | Metabolic diseases, Cancer | [10] |
| Human (enzymatic assay) | 26 | |||
| HepG2 (Human) | 6.8 - 7.9 | |||
| A939572 | Mouse SCD1 | <4 | Metabolic diseases | [10] |
| Human SCD1 | 37 | |||
| Aramchol | Human (decreases SCD1 expression) | N/A | Nonalcoholic steatohepatitis (NASH) | [4][7][8] |
| SSI-4 | N/A | N/A | Cancer immunotherapy | [11] |
Note: IC50 values can vary depending on the specific assay conditions. Researchers should consult the primary literature for detailed experimental protocols.
Experimental Protocols for Evaluating SCD1 Inhibition
To assist researchers in their experimental design, we provide a detailed protocol for a common in vitro assay to determine the inhibitory activity of a test compound against SCD1.
Cell-Based SCD1 Activity Assay using Liquid Chromatography-Mass Spectrometry (LC/MS)
This assay measures the conversion of a stable isotope-labeled SFA to its corresponding MUFA in cultured cells, providing a direct measure of SCD1 activity.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compounds (including a known SCD1 inhibitor as a positive control)
-
[13C]-Stearic Acid
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
LC/MS system
Experimental Workflow:
Caption: Workflow for a cell-based SCD1 activity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate HepG2 cells in 12-well plates at a density of 2 x 10^5 cells per well and culture overnight.
-
Compound Incubation: The following day, replace the medium with fresh medium containing the desired concentrations of the test compound or vehicle control. Incubate for 1-2 hours.
-
Substrate Labeling: Add [13C]-Stearic Acid to each well to a final concentration of 50 µM and incubate for 4-6 hours.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Sample Preparation and LC/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC/MS analysis.
-
Separate and quantify [13C]-Stearic Acid and its product, [13C]-Oleic Acid, using a validated LC/MS method.
-
-
Data Interpretation:
-
Determine the percent inhibition of SCD1 activity by comparing the ratio of product to substrate in compound-treated cells versus vehicle-treated cells.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Considerations and Future Directions
While SCD1 inhibition holds significant promise, researchers should be aware of potential challenges. Systemic inhibition of SCD1 can lead to adverse effects, such as skin and eye issues, due to the disruption of lipid homeostasis in sebaceous and meibomian glands[4][12]. This has spurred the development of liver-selective SCD1 inhibitors to minimize off-target effects[13].
Future research will likely focus on the development of tissue-specific SCD1 inhibitors and combination therapies. For instance, in oncology, combining SCD1 inhibitors with immune checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity[11].
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chloro-3-fluorophenyl)propionic acid
As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle, concluding with their safe and compliant disposal. Improperly managed chemical waste not only poses significant risks to our health and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Chloro-3-fluorophenyl)propionic acid, grounding every recommendation in established safety standards and regulatory requirements. The goal is to move beyond mere compliance, fostering a culture of intrinsic safety and environmental stewardship within the laboratory.
Hazard Characterization: Understanding the "Why"
Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated carboxylic acid. While specific data for this exact compound is limited, safety data sheets (SDS) for structurally analogous compounds, such as 3-(4-Chlorophenyl)propionic acid and 3-(4-Fluorophenyl)propionic acid, provide a reliable basis for hazard assessment.
-
Health Hazards: This class of compounds is consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] Therefore, direct contact must be rigorously avoided.
-
Chemical Classification: The presence of both chlorine and fluorine atoms firmly places this compound in the halogenated organic waste category.[6][7] This is the single most critical piece of information for determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.[8] Halogenated compounds require high-temperature incineration in specialized facilities to prevent the formation of toxic byproducts like dioxins and furans.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between you and the chemical.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[2] Standard safety glasses are insufficient.
-
Body Protection: A standard lab coat is required. For handling larger quantities or during spill cleanup, a chemically impervious apron or suit is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
| Parameter | Specification | Rationale |
| Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant (Category 3) | Based on data from analogous compounds[3][5][10]; dictates the need for comprehensive barrier protection. |
| Required PPE | Nitrile Gloves, Safety Goggles (with side-shields), Lab Coat, Chemical Fume Hood | Prevents dermal, ocular, and respiratory exposure to the hazardous substance.[2][9] |
| Waste Category | Halogenated Organic Waste | The presence of carbon-halogen bonds requires segregation for specialized, high-temperature incineration.[6][8] |
| Container Type | High-Density Polyethylene (HDPE) or glass container with a secure, screw-top cap. | Must be chemically compatible to prevent degradation or leakage.[11][12] Metal containers should be avoided for acidic waste.[11] |
| Storage Location | Designated and clearly labeled Satellite Accumulation Area (SAA). | Complies with EPA regulations to ensure waste is stored safely at the point of generation.[12][13] |
| Final Disposal | Licensed Chemical Incineration | The required method for destroying halogenated organic compounds to prevent environmental contamination.[2] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the procedural steps for safely collecting and storing waste this compound within the laboratory.
Step 1: Container Selection and Preparation
-
Select a waste container made of a material compatible with the acidic and halogenated nature of the waste (e.g., HDPE or glass). The container must have a leak-proof, screw-top cap.[12]
-
Before adding any waste, the container must be properly labeled. The Environmental Protection Agency (EPA) requires that the label clearly state the words "Hazardous Waste" .[13]
-
The label must also identify the contents. List "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[7]
Step 2: Waste Segregation and Collection
-
This waste must be collected in a container designated exclusively for Halogenated Organic Waste .[6]
-
Never mix this waste with non-halogenated organic solvents, aqueous waste, or acids and bases.[6][8] Mixing waste streams is not only a safety hazard but can significantly increase disposal costs.[8]
-
When adding waste to the container, do so inside a fume hood.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[11]
-
Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[7][12]
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
-
The designated storage location for your hazardous waste container is a Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][13][14]
-
The SAA should be clearly marked with signage.[11]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]
-
Maintain a log sheet near the SAA to record the amount of waste added and the date.
Step 4: Arranging for Final Disposal
-
Once the waste container is full (or after one year, whichever comes first for partially filled containers in an SAA), it must be removed for disposal.[12]
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.
-
Your EH&S department will then consolidate the waste and hand it over to a licensed hazardous waste disposal vendor, who will transport it to an approved facility for incineration.[11] Never attempt to dispose of this chemical through regular trash or by washing it down the drain.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of halogenated organic waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Prevent further spread by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up large spills.
-
PPE: Don full PPE, including respiratory protection if necessary, before attempting to clean a small spill.
-
Clean-Up: Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the scientific community's commitment to environmental protection.
References
- 1. danielshealth.com [danielshealth.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.com [fishersci.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-(4-Chloro-3-fluorophenyl)propionic acid: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Chloro-3-fluorophenyl)propionic acid is foundational to discovery. However, the integrity of our research and, more importantly, our personal safety, hinges on a comprehensive understanding and rigorous application of safety protocols. This guide provides essential, field-tested guidance on the requisite personal protective equipment (PPE), operational handling, and disposal plans for this compound, ensuring that safety is an integral, self-validating component of your experimental workflow.
Hazard Identification: The Foundation of Safety
Understanding the specific hazards associated with a chemical is the critical first step in developing a robust safety plan. While a specific, comprehensive toxicological profile for this compound may be limited, data from its supplier and structurally similar substituted propionic acids provide a strong basis for a conservative risk assessment.[1][2][3] These compounds are consistently classified as irritants and are harmful if ingested.
Table 1: GHS Hazard Classification for this compound & Analogs
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [2][3][5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |[2][3][5] |
This hazard profile dictates that the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, a multi-faceted PPE strategy is not merely recommended; it is mandatory.
Core Directive: The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment constitutes the minimum requirement for handling this compound. All handling of this solid compound should be performed within a certified chemical fume hood to utilize engineering controls as the primary barrier against respiratory exposure.[6][7]
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Chemical Splash Goggles | Must be tight-sealing to protect against airborne particulates and potential splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transferring large volumes of solutions). | [5][7][8][9] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide adequate protection against incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart, but for most laboratory-scale operations, double-gloving is a prudent practice. | [2][7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from contamination. Ensure the coat is appropriately sized to provide full coverage. | [7] |
| Respiratory Protection | NIOSH-Approved Respirator | While a fume hood is the primary control, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) should be used if weighing the powder outside of a containment hood or if ventilation is compromised. This prevents inhalation of fine particulates. |[7][9] |
Operational Plan: Step-by-Step Handling Procedure
A disciplined, procedural approach to handling minimizes risk. The following workflow integrates safety at every stage of the process.
Preparation and Pre-Handling
-
Ventilation Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
Workspace Decontamination: Ensure the work surface within the fume hood is clean and uncluttered.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated, labeled waste container inside the fume hood before introducing the chemical.
-
Emergency Equipment Check: Know the location and confirm the accessibility of the nearest safety shower and eyewash station.[10]
Donning PPE: A Critical Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: PPE Donning Sequence.
Handling Protocol: Weighing and Dissolution
-
Weighing: Perform all weighing of the solid this compound inside the fume hood on a tared weigh boat. Use gentle scooping motions with a spatula to minimize dust generation.[7] Avoid pouring the powder from a height.
-
Container Sealing: Promptly and securely close the primary container after dispensing the required amount.
-
Dissolution: Place the weigh boat containing the powder directly into the receiving flask. Slowly add the desired solvent, directing the initial stream to the sides of the flask to avoid splashing.
-
Post-Handling: After use, wipe down the spatula and any affected surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat in the designated solid waste container inside the hood.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
Decontamination
-
Equipment: All glassware must be rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being washed normally.
Waste Disposal
-
Waste Segregation: All materials that have come into direct contact with this compound, including gloves, weigh boats, and solvent rinsates, must be disposed of in a dedicated, clearly labeled hazardous waste container.[1][6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including this compound and any solvents used.
-
Disposal: The sealed container must be disposed of through your institution's environmental health and safety office for incineration by a licensed disposal company.[2][6] Do not pour any waste down the drain.[2]
Doffing PPE: Preventing Contamination
The removal of PPE must be done in a specific order to prevent transferring contaminants from the "dirty" exterior of the equipment to your skin.
Caption: PPE Doffing Sequence.
After all PPE is removed, immediately wash your hands thoroughly with soap and water.[2][5]
Emergency Procedures: Immediate Response Protocol
In the event of an accidental exposure, immediate and correct action is critical.
Table 3: First-Aid Measures for Exposure
| Exposure Route | Immediate Action | Source(s) |
|---|---|---|
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention. | [1][2][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |[1] |
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work. This guide should be considered a living document, subject to review and adaptation as new information becomes available.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 21640-48-2 Name: 3-(3-Chlorophenyl)propionic acid [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
